RHPS4
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G-Quadruplex Stabilization by RHPS4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of G-quadruplex stabilization by the potent ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate). This compound is a well-characterized pentacyclic acridine that exhibits a strong affinity and stabilizing effect on G-quadruplex structures, particularly those found in telomeric regions of DNA. This guide provides a comprehensive overview of its mechanism of action, key experimental data, detailed protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound functions primarily by binding to and stabilizing G-quadruplexes, which are four-stranded secondary structures formed in guanine-rich DNA sequences. The stabilization of these structures at telomeres interferes with the normal functioning of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1] By inducing and stabilizing the G-quadruplex conformation, this compound effectively sequesters the 3' single-stranded G-rich overhang of telomeres, preventing its access by telomerase.[1] This leads to the inhibition of telomere elongation, resulting in telomere shortening over successive cell divisions.[1]
Furthermore, the stabilization of telomeric G-quadruplexes by this compound can also lead to telomere uncapping. This process displaces telomere-binding proteins, such as POT1, exposing the chromosome ends.[2][3] The exposed telomeres are recognized by the cell as DNA double-strand breaks (DSBs), triggering a DNA damage response (DDR) cascade. This DDR can ultimately lead to cell cycle arrest, senescence, or apoptosis, contributing to the anticancer effects of this compound.[2][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various experimental settings. The following tables summarize key data points related to its telomerase inhibition, cytotoxic activity, in vivo efficacy, and binding affinity.
Table 1: Telomerase Inhibition and Cytotoxicity of this compound
| Parameter | Cell Line/System | Value | Reference |
| Telomerase IC50 | TRAP Assay | 0.33 µM | [1][4] |
| Mean IC50 (NCI-60) | 60 human cancer cell lines | 13.18 µM (48h assay) | [1] |
| IC50 | UXF1138L (Uterus Carcinoma) | 0.4 µM (MTT assay) | [1] |
| IC50 | PC3 (Prostate Cancer) | 0.03 µM (Clonogenic assay) | [1] |
| IC50 | PFSK-1 (CNS PNET) | 2.7 µM | [5] |
| IC50 | DAOY (Medulloblastoma) | 2.2 µM | [5] |
| IC50 | U87 (Glioblastoma) | 1.1 µM | [5] |
| IC50 | Res196 (Ependymoma) | 1.6 µM | [5] |
| IC50 | KNS42 (Glioblastoma) | 15.0 µM | [5] |
| IC50 | C6 (Glioma) | 26.0 µM | [5] |
| IC50 | U2OS (Osteosarcoma, ALT) | 1.4 µM | [6] |
| IC50 | SAOS-2 (Osteosarcoma, ALT) | 1.6 µM | [6] |
| IC50 | HOS (Osteosarcoma, Telomerase+) | 1.2 µM | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CG5 (Breast Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~80% TWI | [4] |
| M14 (Melanoma Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 15-day growth delay | [4] |
| PC3 (Prostate Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 15-day growth delay | [4] |
| HT29 (Colon Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 10-day growth delay | [4] |
| H460 (Lung Cancer Xenograft) | 15 mg/kg, i.v., daily for 15 days | ~50% TWI, 10-day growth delay | [4] |
| UXF1138L (Uterus Carcinoma Xenograft) | 5 mg/kg, p.o., twice weekly | 33% (optimal T/C at day 28 was 67%) | [1] |
Table 3: G-Quadruplex Binding Affinity and Telomere Effects of this compound
| Parameter | G-Quadruplex Structure | Value | Reference |
| Dissociation Constant (Kd) | Tel24 in dilute solution | 1.84 ± 0.10 µM | [6] |
| Dissociation Constant (Kd) | Tel24 in 20 wt% PEG200 | 2.50 ± 0.26 µM | [6] |
| Telomere Shortening | UXF1138L xenograft tissue | ~1 kb shorter than control | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound, a typical experimental workflow for assessing its activity, and the logical relationship of its mechanism of action.
Caption: this compound-induced signaling cascade.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
RHPS4 as a Telomerase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality, is a prime target in oncology. Its inhibition presents a promising strategy for anticancer therapy. RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that effectively inhibits telomerase activity. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated telomerase inhibition, detailing its interaction with telomeric G-quadruplexes, the ensuing cellular consequences, and methodologies for its evaluation. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound as a therapeutic agent.
Introduction
Telomeres, repetitive nucleotide sequences at the termini of linear chromosomes, are essential for maintaining genomic stability. In most cancer cells, the enzyme telomerase is upregulated to counteract telomere shortening that occurs with each cell division, thereby enabling limitless replication. This compound is a synthetic pentacyclic acridine derivative that selectively binds to and stabilizes G-quadruplex structures, which can form in the G-rich single-stranded overhang of telomeres. This stabilization sterically hinders the binding of telomerase to the telomere, effectively inhibiting its function.[1][2] Beyond direct enzyme inhibition, this compound-induced G-quadruplex stabilization also leads to telomere uncapping, triggering a DNA damage response (DDR) and subsequent cellular senescence or apoptosis.[3][4] This dual mechanism of action makes this compound a compelling candidate for anticancer drug development.
Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition
The primary mechanism of this compound involves its high affinity for G-quadruplex DNA structures. The G-rich strand of the telomeric overhang can fold into these four-stranded structures, and this compound intercalates into and stabilizes this conformation.[2][5] This stabilization prevents the telomerase enzyme from accessing the 3' overhang, which is a prerequisite for telomere elongation.[6] Consequently, telomerase-mediated telomere maintenance is inhibited.
Telomere Uncapping and DNA Damage Response
Stabilization of the G-quadruplex by this compound also disrupts the protective protein cap at the telomeres, a complex known as shelterin. Specifically, this compound has been shown to displace the shelterin protein POT1 from the single-stranded telomeric DNA.[4][7] This "uncapping" exposes the chromosome end, which is then recognized as a DNA double-strand break (DSB).[6] This triggers a potent DNA damage response, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][7] The activation of the ATR-dependent signaling pathway leads to the phosphorylation of downstream targets, including H2AX (to form γ-H2AX), and ultimately results in cell cycle arrest, senescence, or apoptosis.[4][7]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound across various cancer cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (μM) | Reference |
| UXF1138L | Uterine Carcinoma | - | 0.4 | [5] |
| PC3 | Prostate Cancer | - | 0.03 (clonogenic) | [5] |
| U2OS | Osteosarcoma (ALT-positive) | 120 h | 1.4 | [8] |
| SAOS-2 | Osteosarcoma (ALT-positive) | 120 h | 1.6 | [8] |
| HOS | Osteosarcoma (Telomerase-positive) | 120 h | 1.2 | [8] |
| PFSK-1 | CNS Primitive Neuroectodermal | 72 h | 2.7 | [9] |
| DAOY | Medulloblastoma | 72 h | 2.2 | [9] |
| U87 | Glioblastoma | 72 h | 1.1 | [9] |
| KNS42 | Glioblastoma | 72 h | 15.0 | [9] |
| C6 | Glioma | 72 h | 26.0 | [9] |
| OCI-AML3 | Acute Myeloid Leukemia | 21 days (clonogenic) | 0.3 | [10] |
| Primary AML Samples | Acute Myeloid Leukemia | 14 days (clonogenic) | 0.7 | [10] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (μM) | Treatment Duration | Effect | Reference |
| Human Melanoma Lines | Dose-dependent | Short-term | Accumulation in S-G2/M phase | [1] |
| PFSK-1 | 5 | 72 h | Increase in G1 phase, moderate increase in sub-G0/G1 | [9] |
| Medulloblastoma & High-Grade Glioma | Various | 72 h | Increased proportion of S-phase cells | [9] |
| HT29 | 0.5 | 48 h | Strong perturbation of cell cycle | [11] |
Table 3: this compound-Induced Telomere Dysfunction
| Cell Line | This compound Concentration (μM) | Treatment Duration | Observed Effect | Reference |
| UXF1138L | 1 | 24 h | Chromosome fusions, ring and dicentric chromosomes | [5] |
| Human Melanoma Lines | High concentrations | Short-term | Telomeric fusions, polynucleated cells, anaphase bridges | [1] |
| U2OS | 1 | 120 h | 7.3-fold increase in Telomere Sister Chromatid Exchanges (T-SCE) | [8] |
| SAOS-2 | 1 | 120 h | 6.5-fold increase in T-SCE | [8] |
| OCI-AML3 | 0.3 | 21 days | Telomere shortening from 2.6 Kb to <1 Kb | [10] |
| Molm 13 | 0.3 | 21 days | Telomere shortening from 3.2 Kb to 2.8 Kb | [10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to this compound's mechanism of action.
Experimental Protocols
Modified Telomeric Repeat Amplification Protocol (TRAP) Assay for G-Quadruplex Ligands
This modified protocol is designed to overcome the potential interference of G-quadruplex ligands like this compound with the PCR step of the standard TRAP assay.[9][12][13]
Materials:
-
Cell lysis buffer (e.g., CHAPS-based)
-
TRAP reaction buffer
-
TSG4 primer (a modified TS primer capable of forming a G-quadruplex)[3]
-
CX reverse primer
-
dNTPs
-
Taq polymerase
-
Oligonucleotide purification kit
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining agent (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts from control and this compound-treated cells using a suitable lysis buffer. Determine protein concentration.
-
Telomerase Extension Reaction:
-
Set up the reaction mixture containing TRAP buffer, dNTPs, TSG4 primer, and cell lysate.
-
Add varying concentrations of this compound to the respective experimental tubes.
-
Incubate at 25-30°C for 30-60 minutes to allow for telomerase-mediated extension of the primer.
-
-
Oligonucleotide Purification:
-
Following the extension reaction, purify the extended DNA products using an oligonucleotide purification kit. This step is crucial to remove this compound, which can inhibit Taq polymerase in the subsequent PCR step.[13]
-
-
PCR Amplification:
-
Use the purified DNA as a template for PCR with the TSG4 and CX primers.
-
Perform PCR for 30-35 cycles.
-
-
Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel and visualize the characteristic DNA ladder. A decrease in the intensity of the ladder in this compound-treated samples indicates telomerase inhibition.
-
Analysis of Telomere Dysfunction-Induced Foci (TIFs)
TIF analysis is used to visualize DNA damage at telomeres.[14][15]
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibodies: anti-γ-H2AX and anti-TRF1 (or another shelterin component)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against γ-H2AX and TRF1 overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Microscopy:
-
Mount the coverslips with DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope. Co-localization of γ-H2AX foci with TRF1 signals indicates the presence of TIFs.
-
Chromatin Immunoprecipitation (ChIP) for Telomeric γ-H2AX
ChIP is used to quantify the association of γ-H2AX with telomeric DNA.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Anti-γ-H2AX antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for telomeric and non-telomeric (e.g., Alu) regions
Procedure:
-
Cross-linking and Chromatin Preparation: Cross-link protein-DNA complexes in this compound-treated and control cells with formaldehyde. Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-γ-H2AX antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for telomeric repeats and a control non-telomeric region. An enrichment of telomeric DNA in the this compound-treated samples immunoprecipitated with the γ-H2AX antibody indicates a specific DNA damage response at the telomeres.
Conclusion
This compound represents a potent and well-characterized G-quadruplex ligand with significant potential as an anticancer agent. Its dual mechanism of action, involving both the direct inhibition of telomerase and the induction of a telomere-specific DNA damage response, provides a robust strategy for targeting cancer cell proliferation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other G-quadruplex stabilizing compounds. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be critical in advancing this compound towards clinical applications.
References
- 1. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere Length Analysis by Quantitative Fluorescent in Situ Hybridization (Q-FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of telomerase inhibitors based on g-quadruplex ligands by a modified telomeric repeat amplification protocol assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POT1 and TRF2 Cooperate To Maintain Telomeric Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRAP-LIG, a modified telomere repeat amplification protocol assay to quantitate telomerase inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
An In-depth Technical Guide to the Chemical Properties and Structure of RHPS4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex ligand and telomerase inhibitor.
Chemical Properties and Structure
This compound, also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a pentacyclic acridine compound.[1] Its planar structure allows it to intercalate into and stabilize G-quadruplex (G4) DNA structures, which are four-stranded secondary structures found in guanine-rich DNA sequences, such as those in human telomeres.[2][3] This interaction is central to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 390362-78-4 | [4] |
| Molecular Formula | C23H20F2N2O4S (or C22H17F2N2 • CH3SO4) | [3][4] |
| Molecular Weight | 458.48 g/mol (or 458.5 g/mol ) | [3][4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 10 mM in water (with gentle warming), to 20 mM in DMSO | |
| UV max (λmax) | 237, 294 nm | [3] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | [4][5] |
Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction
This compound exerts its primary anti-tumor effects by targeting telomeres, the protective caps at the ends of chromosomes. The G-rich strand of telomeric DNA can fold into G-quadruplex structures. This compound binds to and stabilizes these G4 structures, which in turn inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in most cancer cells.[1][6][7]
The stabilization of telomeric G-quadruplexes by this compound leads to a rapid disruption of telomere architecture, a process referred to as "telomere uncapping".[1][6] This occurs without immediately affecting the overall length of the telomeric DNA.[1] A key event in this process is the delocalization of the telomere-binding protein POT1 from the telomere shelterin complex, while another component, TRF2, initially remains associated.[1][6] The loss of POT1 exposes the telomere ends, which are then recognized by the cell as DNA double-strand breaks.[1][8]
This perceived damage triggers a potent DNA damage response (DDR), activating the ATR (Ataxia Telangiectasia and Rad3-related) and subsequently the ATM (Ataxia-Telangiectasia Mutated) signaling pathways.[1][9] This leads to the phosphorylation of downstream factors like H2AX (forming γ-H2AX), RAD17, and 53BP1, which form foci at the damaged telomeres (Telomere Dysfunction-Induced Foci, or TIFs).[1][6] The sustained activation of this pathway ultimately results in cell cycle arrest, senescence, or apoptosis, thereby inhibiting cancer cell proliferation.[1][10]
Biological Activity and Quantitative Data
This compound is a potent inhibitor of telomerase and exhibits significant anti-proliferative activity against a variety of cancer cell lines. Its efficacy is often observed over longer-term assays, consistent with its mechanism of disrupting telomere function.[7]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Cell Line / System | Value | Source |
| Telomerase Inhibition (IC50) | TRAP Assay | 0.33 µM | [3][4][5] |
| Growth Inhibition (GI50) | NCI-60 Panel (Mean) | 13.18 µM | [3] |
| Growth Inhibition (IC50) | U2OS Osteosarcoma (ALT-positive) | 1.4 µM (120h) | [11] |
| Growth Inhibition (IC50) | SAOS-2 Osteosarcoma (ALT-positive) | 1.6 µM (120h) | [11] |
| Growth Inhibition (IC50) | HOS Osteosarcoma (Telomerase-positive) | 1.2 µM (120h) | [11] |
| Growth Inhibition (IC50) | KNS42 Glioblastoma | 15.0 µM (72h) | [12] |
| Growth Inhibition (IC50) | C6 Glioma | 26.0 µM (72h) | [12] |
| Growth Inhibition (IC50) | GB-1 Glioblastoma | 32.0 µM (72h) | [12] |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Dosage & Administration | Key Results | Source |
| CG5 Breast Cancer Xenografts | 15 mg/kg, IV, daily for 15 days | ~80% Tumor Weight Inhibition (TWI); 40% of mice cured. | [5] |
| Various Tumor Xenografts | 15 mg/kg, IV, daily for 15 days | ~50% TWI; significant tumor growth delay. | [5] |
Experimental Protocols
The following sections outline generalized methodologies for studying the effects of this compound, synthesized from multiple research reports.
-
Cell Lines: Human cancer cell lines (e.g., M14 melanoma, BJ-EHLT fibroblasts, U2OS osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][11]
-
This compound Preparation: A stock solution of this compound is prepared in DMSO or water. For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.5 µM to 10 µM).[3][5]
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with medium containing this compound or vehicle control (DMSO). Incubation times vary depending on the assay, from a few hours (for DNA damage response) to several days (for proliferation assays).[1][5]
The TRAP assay is used to measure telomerase activity.
-
Lysate Preparation: Cell pellets are lysed in a suitable buffer (e.g., CHAPS lysis buffer).
-
Telomerase Extension: The cell lysate (containing telomerase) is incubated with a substrate oligonucleotide (TS). In the presence of active telomerase, telomeric repeats are added to the 3' end of the TS primer. To test for direct inhibition, this compound is added to the cell-free lysates.[13]
-
PCR Amplification: The extension products are then amplified by PCR using forward (TS) and reverse primers.
-
Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A reduction in the characteristic DNA ladder indicates inhibition of telomerase activity.[13]
This method visualizes the colocalization of DNA damage response proteins at telomeres.
-
Cell Preparation: Cells are grown on coverslips and treated with this compound (e.g., 1 µM for 3-8 hours).[1]
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent like Triton X-100.
-
Antibody Staining: Cells are incubated with primary antibodies against a telomeric protein (e.g., TRF1, red) and a DNA damage marker (e.g., γ-H2AX, green).[1][6]
-
Secondary Antibody and Mounting: Fluorescently-labeled secondary antibodies are used for detection. Coverslips are mounted onto slides with a mounting medium containing DAPI to stain the nucleus.
-
Microscopy: Images are acquired using a confocal microscope. The colocalization of red and green signals indicates the formation of TIFs.[1]
Conclusion
This compound is a well-characterized G-quadruplex ligand that functions as a potent telomerase inhibitor. Its mechanism of action involves the stabilization of telomeric G4 DNA, leading to telomere uncapping, the displacement of POT1, and the activation of a robust DNA damage response. This ultimately results in cancer cell death. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in targeting telomeres and G-quadruplexes for cancer therapy.
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding modes and pathway of this compound to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Telomerase inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 7. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 13. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
RHPS4: A Technical Guide to its Function as a Telomere Damage-Inducing Agent
Executive Summary: The pentacyclic acridine RHPS4 is a potent and specific G-quadruplex (G4) ligand that has emerged as a significant agent in the study of telomere biology and cancer therapeutics. By binding to and stabilizing the G-quadruplex structures within the G-rich overhang of telomeric DNA, this compound effectively disrupts the protective architecture of chromosome ends. This action leads to a rapid and potent telomere-specific DNA damage response (DDR), independent of telomere shortening, which ultimately triggers cell cycle arrest, senescence, or apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound's core mechanism, the signaling pathways it activates, quantitative data from key studies, and detailed experimental protocols for its investigation.
Core Mechanism of Action: From G-Quadruplex Stabilization to Telomere Uncapping
The primary mechanism of this compound involves its high affinity for G-quadruplexes, which are non-canonical four-stranded secondary structures formed in guanine-rich DNA sequences, such as those found at telomeres.[1][2] The stabilization of these structures by this compound is the initiating event that leads to telomere dysfunction.[3]
A critical consequence of G4 stabilization is the disruption of the shelterin complex, a group of proteins essential for protecting telomeres from being recognized as DNA damage. Specifically, this compound treatment leads to the rapid delocalization of the protective telomeric DNA-binding protein POT1 from the telomeres.[4] This displacement, or "uncapping," exposes the chromosome end, which is then recognized by the cell's DNA damage surveillance machinery as a double-strand break.[3][4] Interestingly, another key shelterin component, TRF2, remains associated with the telomeres in the early stages of this compound treatment.[4] The loss of POT1 is a primary cause of the telomere uncapping and is considered an early event following this compound exposure.[4]
Induction of the DNA Damage Response (DDR)
The uncapped telomere triggers a robust DNA damage response (DDR) that is characteristically localized to the telomeres, forming telomere dysfunction-induced foci (TIFs).[5] This response is rapid, potent, and central to the antitumor effects of this compound.[1][4][6]
Key features of the this compound-induced DDR include:
-
ATR Dependence: The signaling cascade is dependent on the DNA repair enzyme ATR (Ataxia Telangiectasia and Rad3-related), not the ATM (Ataxia-Telangiectasia Mutated) kinase which is typically associated with double-strand breaks.[1][4][6]
-
Foci Formation: The response is characterized by the formation of nuclear foci containing phosphorylated DDR factors, including γ-H2AX (phosphorylated H2AX), 53BP1, and RAD17, which co-localize with telomeric proteins like TRF1.[1][4][5]
-
Antagonism by Shelterin Proteins: The induction of this damage response can be counteracted by the overexpression of the telomere-protective proteins POT1 or TRF2, confirming that the integrity of the shelterin complex is crucial for preventing this signaling cascade.[1][4][7]
The persistent DDR signaling from irreparable telomere damage ultimately drives the cell towards outcomes such as cell cycle arrest, senescence, or apoptosis.[4][8]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating potent activity that is not strictly dependent on the cell's primary telomere maintenance mechanism (i.e., telomerase or Alternative Lengthening of Telomeres).
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cancer Type / Origin | Telomere Maintenance | IC₅₀ (µM) | Citation(s) |
| U87 | Glioblastoma | Telomerase (+) | 1.1 | [9] |
| HOS | Osteosarcoma | Telomerase (+) | 1.2 | [10] |
| Res196 | Ependymoma | Telomerase (+) | 1.6 | [9] |
| DAOY | Medulloblastoma | Telomerase (+) | 2.2 | [9] |
| PFSK-1 | CNS PNET | Telomerase (+) | 2.7 | [9] |
| U2OS | Osteosarcoma | ALT (+) | 1.4 | [10] |
| SAOS-2 | Osteosarcoma | ALT (+) | 1.6 | [10] |
| HBMEC | Brain Endothelial Cells | Normal | 5.0 | [9] |
| C17.2 | Neural Progenitor Cells | Normal | 15.0 | [9] |
IC₅₀ values represent the concentration at which cell population viability is reduced by 50%.
Table 2: this compound-Induced Modulation of ALT Hallmarks in Osteosarcoma Cells
In ALT-positive cells, this compound-induced replicative stress and telomeric DNA damage fuel the ALT pathway, leading to an increase in markers of telomeric recombination.[10][11]
| ALT Hallmark | Cell Line | Fold Increase vs. Control | Citation(s) |
| Telomere Sister Chromatid Exchanges (T-SCE) | U2OS | 7.3 | [10] |
| Telomere Sister Chromatid Exchanges (T-SCE) | SAOS-2 | 6.5 | [10] |
| C-circles | U2OS & SAOS-2 | 1.6 | [10] |
| Telomeric Doublets | U2OS | 2.0 | [10] |
| Telomeric Doublets | SAOS-2 | 1.5 | [10] |
Table 3: In Vivo Antitumor Efficacy of this compound
This compound demonstrates significant antitumor activity as a single agent in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | Dosage & Administration | Outcome | Citation(s) |
| CG5 | Breast | 15 mg/kg, IV, daily for 15 days | ~80% Tumor Weight Inhibition (TWI) | [12] |
| M14, PC3, HT29, H460 | Melanoma, Prostate, Colon, Lung | 15 mg/kg, IV, daily for 15 days | ~50% Tumor Weight Inhibition (TWI) | [12] |
Key Experimental Protocols
Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs)
This protocol is used to visualize the co-localization of DNA damage response proteins (e.g., γ-H2AX) with telomeres (marked by TRF1).[5]
1. Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 - 1 µM) for the specified time (e.g., 8-24 hours). Include untreated and positive (e.g., bleomycin-treated) controls.
2. Fixation and Permeabilization:
-
Aspirate media and wash cells once with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[13]
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[14]
-
Wash three times with PBS.
3. Blocking and Antibody Incubation:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[13]
-
Incubate with primary antibodies diluted in blocking buffer (e.g., mouse anti-γ-H2AX and rabbit anti-TRF1) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.05% Tween 20 (PBST).
4. Secondary Antibody Incubation and Mounting:
-
Incubate with species-appropriate fluorescently-labeled secondary antibodies (e.g., anti-mouse-FITC and anti-rabbit-Rhodamine) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.[14]
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
5. Microscopy and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze images for co-localization of γ-H2AX (green) and TRF1 (red) signals. A cell is scored as TIF-positive if it contains a defined number of co-localized foci (e.g., 4 or more).[5]
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures telomerase activity and is used to determine the inhibitory concentration of compounds like this compound.[9][15]
1. Cell Lysis and Protein Extraction:
-
Harvest approximately 10⁵ - 10⁶ cells.
-
Lyse the cell pellet in 200 µL of ice-cold CHAPS or NP-40 lysis buffer.[16][17]
-
Incubate on ice for 30 minutes.
-
Centrifuge at ~12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract and determine its concentration (e.g., via Bradford assay).
2. Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing telomerase) with a reaction mix containing a telomerase substrate primer (TS), dNTPs, and reaction buffer.
-
Incubate at 25°C for 20-40 minutes to allow telomerase to add TTAGGG repeats to the TS primer.[18]
-
As a negative control, use a heat-inactivated extract (85°C for 10 min) or lysis buffer alone.
3. PCR Amplification:
-
Heat the reaction to 95°C for 5 minutes to inactivate telomerase.[18]
-
Add a reverse primer (e.g., ACX) and Taq polymerase.
-
Perform PCR for 25-30 cycles (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 45s).[18] The reverse primer is designed to amplify the newly synthesized telomeric repeats.
4. Detection and Analysis:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled TS primer.[16][17]
-
Telomerase activity is indicated by a characteristic 6-base pair ladder of products starting at 50 nucleotides.[17]
-
For quantitative analysis (qTRAP), use real-time PCR for detection.[16]
Conclusion
This compound is a powerful tool compound and potential therapeutic agent that acts by inducing acute telomere dysfunction. Its mechanism, centered on the stabilization of G-quadruplex structures and the subsequent uncapping of telomeres, triggers a potent, ATR-dependent DNA damage response specifically at chromosome ends. This leads to effective growth inhibition and cell death in a variety of cancer models, including those resistant to conventional chemotherapy. The data clearly demonstrate its efficacy both in vitro and in vivo. The detailed protocols provided herein offer a foundation for researchers to further investigate the intricate biology of telomeres and explore the therapeutic potential of G-quadruplex ligands in oncology.
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [iris.hunimed.eu]
- 3. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 6. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 10. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crpr-su.se [crpr-su.se]
- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. telomer.com.tr [telomer.com.tr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
The G-Quadruplex Stabilizer RHPS4: A Comprehensive Technical Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-cancer therapeutics has led to the exploration of unique molecular targets within cancer cells. One such promising target is the G-quadruplex (G4), a secondary DNA structure formed in guanine-rich sequences, which are prevalent in telomeres and oncogene promoter regions. The stabilization of these structures can disrupt critical cellular processes in cancer, such as telomere maintenance and oncogene transcription, leading to cell cycle arrest and apoptosis. RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine compound that selectively binds to and stabilizes G-quadruplexes. This technical guide provides an in-depth overview of the effects of this compound on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the stabilization of G-quadruplex structures at the 3' single-stranded guanine-rich overhang of telomeres.[1] This stabilization physically obstructs the binding of telomerase, an enzyme crucial for maintaining telomere length in the vast majority of cancer cells.[1] The inhibition of telomerase leads to progressive telomere shortening with each cell division, ultimately triggering a DNA damage response (DDR) and inducing cellular senescence or apoptosis.[2][3]
Furthermore, at higher concentrations, this compound can induce a rapid, telomere-shortening-independent form of cell death.[2] This is attributed to the "uncapping" of telomeres, where the stabilization of G-quadruplexes displaces key telomere-binding proteins of the shelterin complex, such as POT1.[2][4] This exposes the chromosome ends, which are then recognized as DNA double-strand breaks, activating the ATR-dependent DNA damage response pathway.[2][5] This leads to the phosphorylation of H2AX (forming γ-H2AX) and the recruitment of DNA damage response factors like 53BP1 and RAD17 to the telomeres, a phenomenon termed telomere dysfunction-induced foci (TIFs).[2][4][5][6]
Effects on Different Cancer Cell Lines
This compound has demonstrated significant anti-proliferative and cytotoxic effects across a broad spectrum of human cancer cell lines, both in vitro and in vivo. The sensitivity to this compound often correlates with telomere length, with cell lines having shorter telomeres generally exhibiting greater sensitivity.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| UXF1138L | Uterine Carcinoma | Clonogenic Assay | 0.02 | [1] |
| PC3 | Prostate Cancer | Clonogenic Assay | 0.03 | [1] |
| MCF-7 | Breast Cancer | Clonogenic Assay | 0.04 | [1] |
| UXF1138L | Uterine Carcinoma | MTT Assay | 0.4 | [1] |
| PC3 | Prostate Cancer | MTT Assay | 1.8 | [1] |
| MCF-7 | Breast Cancer | MTT Assay | 2 | [1] |
| M14 | Melanoma | Cell Viability | ~1 | [2] |
| BJ-EHLT | Transformed Fibroblasts | Cell Viability | ~1 | [2] |
| PFSK-1 | CNS Primitive Neuroectodermal | Proliferation Assay | 2.7 | [7] |
| DAOY | Medulloblastoma | Proliferation Assay | 2.2 | [7] |
| U87 | Glioblastoma | Proliferation Assay | 1.1 | [7] |
| Res196 | Ependymoma | Proliferation Assay | 1.6 | [7] |
| 21NT | Breast Cancer | Growth Inhibition | 0.2 (after 15 days) | [3] |
| A431 | Vulval Carcinoma | Growth Inhibition | Similar to 21NT | [3] |
| SKOV-3 | Ovarian Carcinoma | Growth Inhibition | Resistant | [3] |
Table 2: In Vivo Efficacy of Single-Agent this compound in Xenograft Models
| Tumor Xenograft | Cancer Type | Treatment | Tumor Weight Inhibition (TWI) | Reference |
| CG5 | Breast Carcinoma | 15 mg/kg, i.v., 15 days | ~80% | [2][8] |
| M14 | Melanoma | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |
| PC3 | Prostate Cancer | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |
| HT29 | Colon Carcinoma | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |
| H460 | Non-small Cell Lung Carcinoma | 15 mg/kg, i.v., 15 days | ~50% | [2][8] |
| UXF1138L | Uterine Carcinoma | 5 mg/kg, oral, twice weekly | Limited efficacy | [1] |
Table 3: Synergistic Effects of this compound in Combination Therapies
| Cancer Model | Combination Agent | Effect | Reference |
| UXF1138L Xenograft | Taxol | Tumor remissions and enhanced telomere dysfunction | [1] |
| HT29 Xenograft | Irinotecan | Inhibition and delay of tumor growth, increased survival | [9][10][11] |
| Colorectal Carcinoma Cells | Camptothecins | Strong synergistic effect | [11] |
Key Biological Effects
-
Inhibition of Telomerase Activity: this compound is a potent inhibitor of telomerase, with an IC50 of 0.33 µM in a cell-free TRAP assay.[1][3][8]
-
Induction of DNA Damage Response: Treatment with this compound leads to the rapid phosphorylation of H2AX (γ-H2AX) and the formation of telomere dysfunction-induced foci (TIFs).[2][4][5]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, with reports of accumulation in the G2/M phase in breast cancer cells and S-G2 phase arrest in other models.[3][12] In some brain tumor cells, an increase in the G1-phase population was observed.[7]
-
Apoptosis and Senescence: At higher doses, this compound triggers apoptosis and senescence in various cancer cell lines, including melanoma.[2] Long-term exposure to lower concentrations can induce a senescent-like growth arrest.[8]
-
Inhibition of Clonogenic Growth: this compound is particularly effective at inhibiting the growth of cancer cells in clonogenic assays, suggesting a potential targeting of cancer stem-like cells.[1][13]
-
Synergy with Chemotherapeutics: this compound has been shown to act synergistically with conventional chemotherapy agents like taxanes and camptothecins, as well as with radiotherapy.[1][9][10][11][14][15]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Telomerase Activity Assay (TRAP Assay)
-
Cell Lysate Preparation: Harvest approximately 1 x 10^6 cells and wash with ice-cold PBS. Resuspend the cell pellet in 100-200 µL of ice-cold CHAPS lysis buffer. Incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein extract. Determine the protein concentration using a Bradford or BCA assay.
-
TRAP Reaction: In a PCR tube, combine the following on ice:
-
TRAP buffer
-
dNTPs
-
TS primer
-
ACX primer
-
Taq polymerase
-
1-2 µg of cell lysate
-
Nuclease-free water to a final volume of 50 µL.
-
-
Telomerase Extension: Incubate the reaction mixture at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
PCR Amplification: Perform PCR with the following cycles:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
95°C for 30 seconds
-
50-60°C for 30 seconds
-
72°C for 1 minute
-
-
Final extension at 72°C for 5 minutes.
-
-
Detection: Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with SYBR Green or a similar nucleic acid stain and visualize the characteristic 6-base pair ladder indicative of telomerase activity.
Immunofluorescence for DNA Damage (γ-H2AX)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound for the specified duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus.
Mandatory Visualizations
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: this compound induces a DNA damage response by stabilizing telomeric G-quadruplexes.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the anti-cancer efficacy of this compound.
Conclusion
This compound represents a promising class of anti-cancer agents that target G-quadruplex DNA structures. Its ability to inhibit telomerase and induce a potent DNA damage response at telomeres provides a dual mechanism for targeting cancer cell proliferation. The extensive pre-clinical data, demonstrating its efficacy in a wide range of cancer cell lines and in vivo models, both as a single agent and in combination therapies, underscores its therapeutic potential. The detailed experimental protocols and workflow provided in this guide are intended to facilitate further research into this compound and other G-quadruplex stabilizing compounds, with the ultimate goal of translating these findings into novel and effective cancer treatments. Further investigation into potential off-target effects and the development of strategies to mitigate them will be crucial for the clinical advancement of this class of drugs.[15]
References
- 1. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-quadruplex ligand this compound compromises cellular radioresistance by inhibiting the mitochondrial adaptive response induced by ionizing irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. telomer.com.tr [telomer.com.tr]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
An In-depth Preclinical Overview of RHPS4: A G-Quadruplex Stabilizing Telomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies on RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex (G4) ligand and telomerase inhibitor. The document synthesizes key findings from in vitro and in vivo studies, detailing its mechanism of action, anti-tumor efficacy, and effects on cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental designs.
Mechanism of Action
This compound is a pentacyclic acridinium salt that selectively binds to and stabilizes G-quadruplex structures.[1][2] These four-stranded DNA structures can form in guanine-rich sequences, which are notably present at the 3' overhang of telomeres.[2][3] By stabilizing the G-quadruplex at telomeres, this compound effectively inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells.[2][4] The inhibition of telomerase is a primary mechanism of action, with a reported IC50 of 0.33 μM in a Telomeric Repeat Amplification Protocol (TRAP) assay.[1][4]
Beyond telomerase inhibition, this compound's stabilization of G-quadruplexes at telomeres leads to a rapid disruption of the protective "cap" structure.[3][5] This "telomere uncapping" triggers a potent DNA damage response (DDR) independent of significant telomere shortening.[3][6] This DDR is characterized by the phosphorylation of H2AX (γ-H2AX) and the activation of DNA repair enzymes like ATR.[3][7] A key event in this process is the delocalization of the telomere-binding protein POT1 from the telomeres, which is a critical step in initiating the damage signal.[3][8]
In Vitro Studies
A multitude of in vitro studies have demonstrated the anti-proliferative effects of this compound across a wide range of cancer cell lines.
Cytotoxicity and Anti-Proliferative Activity
This compound exhibits potent growth-inhibitory effects, particularly in long-term assays, which is consistent with its mechanism of action targeting telomere maintenance.[1] Sensitivity to this compound has been shown to correlate with initial telomere length, with cells having shorter telomeres exhibiting greater sensitivity.[1][5]
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| UXF1138L | Uterine Carcinoma | Clonogenic Assay | 0.02 µM | [1] |
| UXF1138L | Uterine Carcinoma | MTT Assay | 0.4 µM | [1] |
| PC3 | Prostate Cancer | Clonogenic Assay | 0.03 µM | [1] |
| PC3 | Prostate Cancer | MTT Assay | 1.8 µM | [1] |
| MCF-7 | Breast Cancer | Clonogenic Assay | 0.04 µM | [1] |
| MCF-7 | Breast Cancer | MTT Assay | 2 µM | [1] |
| MCF-7 (short telomeres) | Breast Cancer | SRB Assay (5-day) | 0.2 µM | [5] |
| MCF-7 (long telomeres) | Breast Cancer | SRB Assay (5-day) | 2 µM | [5] |
| PFSK-1 | CNS Primitive Neuroectodermal | Alamar Blue | 2.7 µM | [2][9] |
| DAOY | Medulloblastoma | Alamar Blue | 2.2 µM | [2][9] |
| U87 | Glioblastoma | Alamar Blue | 1.1 µM | [2][9] |
| Res196 | Ependymoma | Alamar Blue | 1.6 µM | [2][9] |
| KNS42 | Glioblastoma | Alamar Blue | 15.0 µM | [2][9] |
| C6 | Glioma | Alamar Blue | 26.0 µM | [2][9] |
| GB-1 | Glioblastoma | Alamar Blue | 32.0 µM | [9] |
| U2OS (ALT) | Osteosarcoma | SRB Assay (120h) | 1.4 µM | [10] |
| SAOS-2 (ALT) | Osteosarcoma | SRB Assay (120h) | 1.6 µM | [10] |
| HOS (Telomerase+) | Osteosarcoma | SRB Assay (120h) | 1.2 µM | [10] |
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines.
Effects on Cell Cycle and Apoptosis
This compound treatment induces cell cycle arrest, primarily in the S and G2/M phases, and subsequently leads to apoptosis.[6] In some cell lines, at higher concentrations, this compound can also induce a senescence-like phenotype characterized by enlarged cell size and β-galactosidase activity.[6] In brain tumor cells, this compound exposure led to an increase in the proportion of cells in the G1 phase for CNS PNET cells and an increase in the S-phase for medulloblastoma and high-grade glioma cells.[2][11]
In Vivo Studies
Preclinical in vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.
Single-Agent Efficacy
This compound administered as a single agent has demonstrated significant tumor growth inhibition in various xenograft models.[4][12] In a study with multiple cancer models, this compound treatment (15 mg/kg, i.v., for 15 days) was active against all tumors analyzed.[4] The CG5 breast cancer xenograft was particularly sensitive, showing a tumor weight inhibition (TWI) of approximately 80%, with a complete tumor response in 80% of mice and a 40% cure rate.[4] In other models, including M14, PC3, HT29, and H460, this compound produced about a 50% TWI and a significant delay in tumor growth.[4] Another study using UXF1138L xenografts showed that oral administration of this compound (5 mg/kg/day every 3 days for eight doses) led to a decrease in clonogenicity and a reduction in mean telomere length of about 1 kb per passage in the treated tumors.[1]
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| CG5 | Breast Cancer | 15 mg/kg, i.v., daily for 15 days | ~80% TWI; 80% complete response; 40% cure rate | [4] |
| M14, PC3 | Melanoma, Prostate | 15 mg/kg, i.v., daily for 15 days | ~50% TWI; ~15-day tumor growth delay | [4] |
| HT29, H460 | Colon, Lung | 15 mg/kg, i.v., daily for 15 days | ~50% TWI; ~10-day tumor growth delay | [4] |
| UXF1138L | Uterine | 5 mg/kg, p.o., every 3 days for 8 doses | Decreased clonogenicity; ~1 kb telomere shortening per passage | [1] |
| U251MG | Glioblastoma | 10 mg/kg, i.v., for 5 days, then 10 Gy X-rays | Synergistic inhibition of tumor growth and prevention of relapse | [13][14] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.
Combination Therapies
This compound has shown synergistic effects when combined with other anticancer agents. A notable synergy has been observed with camptothecins, such as irinotecan.[12][15] The sequence of administration is critical, with the most effective regimen being irinotecan followed by this compound, which led to significant tumor growth inhibition and increased survival in mice with HT29 colon cancer xenografts.[12][16] Combination with paclitaxel (Taxol) has also demonstrated enhanced anti-tumor effects and caused tumor remissions in vivo.[1] Furthermore, this compound has been shown to act as a radiosensitizing agent, enhancing the efficacy of ionizing radiation in glioblastoma models both in vitro and in vivo.[7][13]
Signaling Pathways and Molecular Effects
The primary molecular consequence of this compound treatment is the induction of a telomere-specific DNA damage response.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 3. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacodynamics of the G-quadruplex-stabilizing telomerase inhibitor 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (this compound) in vitro: activity in human tumor cells correlates with telomere length and can be enhanced, or antagonized, with cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. telomerescience.com [telomerescience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G-quadruplex ligand this compound potentiates the antitumor activity of camptothecins in preclinical models of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Literature Review of RHPS4: A G-Quadruplex Stabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine derivative that has garnered significant interest in the field of oncology for its role as a G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are notably present in telomeres and the promoter regions of various oncogenes. By stabilizing these structures, this compound effectively disrupts telomere maintenance and oncogene expression, leading to anti-proliferative and apoptotic effects in cancer cells. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways and workflows.
Mechanism of Action
This compound exerts its primary anti-tumor activity by binding to and stabilizing G-quadruplex structures in DNA. This stabilization has several downstream consequences:
-
Telomere Dysfunction: The G-rich single-stranded overhang of telomeres is a prime target for G-quadruplex formation. This compound stabilizes these structures, thereby inhibiting the activity of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells.[1] This leads to telomere shortening over successive cell divisions. More acutely, the stabilization of G4 structures at telomeres can displace telomere-capping proteins, such as POT1 and TRF2, exposing the chromosome ends.[2][3] This "uncapping" triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis, even without significant telomere erosion.[2][4]
-
DNA Damage Response: The exposed telomeres are recognized as DNA double-strand breaks, leading to the activation of the ATR kinase-dependent DNA damage signaling pathway.[2] A key marker of this response is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the sites of damage.[2]
-
Inhibition of Oncogene Expression: G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, including c-Myc.[3] Stabilization of these G4 structures by this compound can repress the transcription of these genes, contributing to its anti-cancer effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference(s) |
| - | - | TRAP Assay | 0.33 | [1][5] |
| UXF1138L | Uterine Carcinoma | Clonogenic Assay | - | [1] |
| MCF-7 | Breast Cancer | Clonogenic Assay | 0.04 | [1] |
| MCF-7 | Breast Cancer | SRB Assay (5-day) | 2 | [6] |
| MCF-7 (mt-hTERT) | Breast Cancer (short telomeres) | SRB Assay (5-day) | 0.2 | [6] |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | Proliferation Assay | 2.7 | [7] |
| DAOY | Medulloblastoma | Proliferation Assay | 2.2 | [7] |
| U87 | Glioblastoma | Proliferation Assay | 1.1 | [7] |
| Res196 | Ependymoma | Proliferation Assay | 1.6 | [7] |
| KNS42 | Glioblastoma | Proliferation Assay | Resistant | [7] |
| C6 | Glioma | Proliferation Assay | 26 | [7] |
| GB-1 | Glioblastoma | Proliferation Assay | 32 | [7] |
| U2OS | Osteosarcoma (ALT) | SRB Assay | 1.4 | [8] |
| SAOS-2 | Osteosarcoma (ALT) | SRB Assay | 1.6 | [8] |
| HOS | Osteosarcoma (Telomerase+) | SRB Assay | 1.2 | [8] |
| C17.2 | Cerebellar Progenitor Cells (Normal) | Viability Assay | 15 | [9] |
| HBMEC | Human Brain Endothelial Cells (Normal) | Viability Assay | 5 | [9] |
ALT: Alternative Lengthening of Telomeres SRB: Sulforhodamine B TRAP: Telomeric Repeat Amplification Protocol
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |
| CG5 | Breast Xenograft | 15 mg/kg, IV, daily for 15 days | ~80% Tumor Weight Inhibition (TWI); 80% complete response; 40% cured | [5] |
| M14 | Melanoma Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 15-day tumor growth delay | [5] |
| PC3 | Prostate Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 15-day tumor growth delay | [5] |
| HT29 | Colon Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 10-day tumor growth delay | [5] |
| H460 | Lung Xenograft | 15 mg/kg, IV, daily for 15 days | ~50% TWI; 10-day tumor growth delay | [5] |
| UXF1138L | Uterine Xenograft | 5 mg/kg, oral, twice weekly | Marginal growth inhibition alone | [1] |
| UXF1138L | Uterine Xenograft | 5 mg/kg this compound (oral, twice weekly) + 20 mg/kg Taxol (IV, single dose) | Complete, durable remissions | [1] |
| U251MG | Glioblastoma Xenograft | This compound + Ionizing Radiation | Blocked tumor growth up to 65 days | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Telomere Damage
Caption: this compound-induced telomere damage signaling pathway.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity.
-
Cell Lysis: Harvest cells and lyse them in a CHAPS or NP-40 lysis buffer to prepare a cell-free extract. The protein concentration of the lysate is determined.[7]
-
Telomerase Extension: Incubate a specific amount of protein extract (e.g., 100-500 ng) with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and a TRAP buffer.[7] During this step, telomerase present in the extract adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer (e.g., ACX). An internal control is often included to check for PCR inhibition.[7]
-
Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity.[7] To avoid false negatives due to this compound inhibiting the Taq polymerase, an ethanol precipitation step can be included after the telomerase extension to remove the compound before PCR amplification.[7]
Immunofluorescence for γ-H2AX and TRF1
This protocol is used to visualize DNA damage at telomeres.
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
-
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX (a marker for DNA double-strand breaks) and a telomeric protein like TRF1 (to mark the location of telomeres).[2]
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that specifically bind to the primary antibodies (e.g., anti-mouse IgG-FITC for γ-H2AX and anti-rabbit IgG-Rhodamine for TRF1).
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the fluorescent signals using a confocal microscope. Co-localization of γ-H2AX and TRF1 foci indicates DNA damage specifically at the telomeres.[2]
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Plate a known number of single cells into petri dishes or multi-well plates.
-
Treatment: Treat the cells with various concentrations of this compound. The treatment can be applied before or after seeding.
-
Incubation: Incubate the cells for a period of 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Fix the colonies with a solution such as a mixture of methanol and acetic acid, and then stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Calculation of Surviving Fraction: The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Synthesis and Clinical Status
Despite its promising preclinical anti-tumor activity, this compound did not advance to clinical trials.[11] This was primarily due to undesirable off-target effects, particularly on cardiovascular physiology.[11] Consequently, there are no registered clinical trials for this compound. Research efforts have since focused on developing derivatives of this compound with a more favorable safety profile while retaining the on-target G-quadruplex stabilizing activity.[11]
Conclusion
This compound is a potent G-quadruplex stabilizing agent with well-documented anti-cancer properties in a wide range of preclinical models. Its mechanism of action, centered on the induction of telomere dysfunction and a subsequent DNA damage response, provides a strong rationale for targeting G-quadruplexes in cancer therapy. The quantitative data from numerous studies consistently demonstrate its efficacy in inhibiting cancer cell proliferation and tumor growth. While the clinical development of this compound itself was halted due to off-target toxicities, it remains a valuable tool for studying the biology of G-quadruplexes and serves as a lead compound for the development of new and improved G4-targeted therapies. The detailed experimental protocols provided herein offer a guide for researchers aiming to further investigate the effects of this compound and other G-quadruplex stabilizing agents.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 4. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacodynamics of the G-quadruplex-stabilizing telomerase inhibitor 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (this compound) in vitro: activity in human tumor cells correlates with telomere length and can be enhanced, or antagonized, with cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of RHPS4 on Cellular Senescence and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that has garnered significant interest in oncology research for its selective anti-tumor activity. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces cellular senescence and apoptosis in cancer cells. We will explore its primary mechanism of action, the stabilization of G-quadruplex structures at telomeres, leading to a potent DNA damage response and subsequent cell fate decisions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction
This compound is a pentacyclic acridine that exhibits high binding affinity for G-quadruplex (G4) DNA structures.[1] These are four-stranded secondary structures that can form in guanine-rich regions of DNA, such as telomeres.[1] The G-rich single-stranded 3' overhang of telomeres is a prime target for this compound.[2]
By binding to and stabilizing these G4 structures, this compound effectively inhibits telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[1][3] However, the primary anti-proliferative effects of this compound are often observed more rapidly than would be expected from telomere shortening alone, pointing to a more immediate mechanism of action.[1]
The stabilization of G-quadruplexes by this compound at the telomeres disrupts their protective "cap" structure.[2] This "uncapping" exposes the chromosome ends, which are then recognized by the cell as DNA double-strand breaks (DSBs).[4] This triggers a potent DNA damage response (DDR) specifically at the telomeres, a phenomenon referred to as telomere dysfunction-induced foci (TIFs).[5] This DDR is a critical initiator of the downstream signaling cascades that lead to cellular senescence or apoptosis.[5]
Signaling Pathways Activated by this compound
The telomere damage induced by this compound activates two primary DNA damage signaling pathways: the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) pathways.[5]
-
ATR-Dependent Signaling: this compound-induced telomere dysfunction is primarily dependent on the ATR kinase.[5] ATR is activated in response to single-stranded DNA, which can arise during replication stress at the stabilized G-quadruplex structures.
-
Recruitment of DDR Factors: The activated ATR pathway leads to the phosphorylation of the histone variant H2AX, forming γ-H2AX, a hallmark of DNA damage.[5] This is followed by the recruitment of other critical DDR proteins to the damaged telomeres, including 53BP1 and RAD17, to form TIFs.[5]
-
Role of Shelterin Complex: this compound-induced telomere damage is also associated with the delocalization of POT1, a key component of the shelterin complex that protects telomeres.[5] Overexpression of the shelterin proteins TRF2 or POT1 can antagonize the effects of this compound, highlighting the importance of telomere integrity in the cellular response to this compound.[5]
The sustained activation of this DDR at multiple telomeres ultimately overwhelms the cell's repair capacity, pushing it towards one of two cell fates: cellular senescence or apoptosis.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 | [1] |
| DAOY | Medulloblastoma | 2.2 | [1] |
| U87 | Glioblastoma | 1.1 | [1] |
| Res196 | Ependymoma | 1.6 | [1] |
| C6 | Glioma | 26 | [1] |
| GB-1 | Glioblastoma | 32 | [1] |
| U2OS | Osteosarcoma (ALT) | 1.4 | [6] |
| SAOS-2 | Osteosarcoma (ALT) | 1.6 | [6] |
| HOS | Osteosarcoma (Telomerase+) | 1.2 | [6] |
| 21NT | Breast Cancer | 7.02 (4-day assay) | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of this compound on cellular senescence and apoptosis.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution:
-
40 mM Citric acid/Sodium phosphate, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Procedure:
-
Seed cells in a multi-well plate and treat with this compound for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Staining Solution to each well.
-
Incubate the plate at 37°C in a dry incubator (no CO2) for 12-24 hours, protected from light.
-
Observe the cells under a bright-field microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound. Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and harvest.
-
Wash cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound represents a promising class of anti-cancer agents that exploit the unique structural features of telomeric DNA. Its ability to stabilize G-quadruplexes leads to a potent and selective telomere-specific DNA damage response, culminating in the induction of cellular senescence and apoptosis in cancer cells. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation are crucial for its further development as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of G-quadruplex ligands like this compound.
References
- 1. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of RHPS4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the G-quadruplex ligand, RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), in mouse models. This compound is a potent telomerase inhibitor that has demonstrated significant antitumor activity in various preclinical cancer models.[1][2] This document summarizes key quantitative data from published studies, outlines detailed experimental protocols, and provides visual diagrams of the mechanism of action and experimental workflows.
Data Presentation: Summary of In Vivo Studies
The following table summarizes the quantitative data from various studies on the in vivo administration of this compound in mouse models, providing a comparative overview of different treatment regimens and their outcomes.
| Mouse Model | Cancer Cell Line(s) | This compound Dosage & Administration | Treatment Schedule | Key Outcomes & Observations |
| CD-1 nude (nu/nu) mice | H460 (lung), CG5 (breast), HT29 (colon), PC3 (prostate), M14 (melanoma) | 15 mg/kg, Intravenous (IV) | Daily for 15 consecutive days | Active as a single agent against all tumors. CG5 breast xenografts were most sensitive, with ~80% tumor weight inhibition (TWI), and 40% of mice cured.[1][2] Other xenografts showed ~50% TWI and a 10-15 day tumor growth delay.[1][2] |
| Nude mice | UXF1138L (unknown primary adenocarcinoma xenograft) | 5 mg/kg, Oral (p.o.) | Twice weekly until experiment termination (day 40) | As a single agent, this compound had limited in vivo efficacy but decreased clonogenicity and induced mitotic abnormalities.[3] |
| Nude mice | UXF1138L (unknown primary adenocarcinoma xenograft) | 5 mg/kg this compound (p.o.) + 20 mg/kg Taxol (IV) | This compound: Twice weekly. Taxol: Single dose on day 1. | Combination therapy led to tumor remissions and enhanced telomere dysfunction.[3] |
| Mice | M20 (melanoma) | Not specified | Not specified | Exhibited antimetastatic activity.[4] |
| Mice | HT29 (colon) | Not specified for single agent | Irinotecan followed by this compound (two cycles) | The combination treatment resulted in over 80% TWI and significantly delayed tumor growth.[5] |
Signaling Pathway and Mechanism of Action
This compound primarily exerts its antitumor effects by stabilizing G-quadruplex structures at telomeres.[6][7] This stabilization disrupts the protective "cap" of chromosomes, leading to a potent DNA damage response, ultimately triggering apoptosis or senescence in cancer cells.[6][7]
Caption: Mechanism of this compound-induced telomere damage.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and in vivo administration of this compound in mouse models.
Protocol 1: Intravenous (IV) Administration of this compound
This protocol is based on studies using a 15 mg/kg daily dosage regimen.[1][2]
Materials:
-
This compound (powder)
-
Sterile vehicle solution (e.g., phosphate-buffered saline (PBS) or as specified by the manufacturer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (e.g., 27-30 gauge)
-
Mouse restraints
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
On the day of administration, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile vehicle to achieve the desired final concentration for a 15 mg/kg dose. The injection volume for mice is typically 100-200 µl.
-
Vortex thoroughly to ensure complete dissolution. The solution should be protected from light if it is light-sensitive.
-
-
Animal Preparation:
-
Secure the mouse in a suitable restraint device to expose the tail veins.
-
Warm the tail gently with a heat lamp or warm water to dilate the veins, facilitating easier injection.
-
Wipe the tail with 70% ethanol to sterilize the injection site.
-
-
Intravenous Injection:
-
Draw the prepared this compound solution into a sterile 1 ml syringe with a 27-30 gauge needle.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue daily administration for the duration of the study (e.g., 15 consecutive days).[1]
-
Monitor animal health, body weight, and tumor growth regularly throughout the experiment.
-
Protocol 2: Oral Gavage Administration of this compound
This protocol is based on studies utilizing a 5 mg/kg dosage administered orally.[3]
Materials:
-
This compound (powder)
-
Sterile vehicle (e.g., PBS)[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (flexible or rigid, e.g., 20-22 gauge)
-
Sterile syringes (1 ml)
Procedure:
-
Preparation of this compound Suspension:
-
Prepare the this compound solution or suspension in the appropriate vehicle (e.g., PBS) at the desired concentration for a 5 mg/kg dose.
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
-
-
Animal Handling and Administration:
-
Gently but firmly grasp the mouse by the scruff of the neck to immobilize its head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth, preventing accidental entry into the trachea or perforation of the esophagus.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus to the predetermined depth.
-
Administer the solution slowly and steadily.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and observe for any signs of distress, such as difficulty breathing.
-
Administer according to the planned schedule (e.g., twice weekly).[3]
-
Monitor animal health, body weight, and tumor growth throughout the study.
-
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Caption: General workflow for this compound efficacy studies.
Important Considerations
-
Toxicity: While some studies report a good therapeutic index with no general toxicity in mice, others have noted potential for cardiovascular side effects which halted further clinical development.[4][6] It is crucial to monitor for signs of toxicity.
-
Combination Therapy: this compound has shown synergistic effects when combined with other chemotherapeutic agents like Taxol and camptothecins.[3][4][5] The sequence of administration can be critical to the outcome.[5]
-
Mechanism of Resistance: Overexpression of telomere-protective factors such as TRF2 and POT1 can confer resistance to this compound treatment.[6][7]
-
Vehicle Selection: The choice of vehicle for this compound administration should be carefully considered to ensure solubility and stability of the compound. Always refer to the manufacturer's instructions or relevant literature.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters should be optimized based on the mouse strain, cancer model, and research objectives. Adherence to institutional guidelines for animal care and use is mandatory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 3. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of RHPS4 with Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentacyclic acridine RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) stabilizing ligand. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, notably present in telomeres and promoter regions of oncogenes. By stabilizing these structures, this compound disrupts telomere architecture, leading to telomere dysfunction and inducing a DNA damage response, which ultimately results in anti-proliferative effects in cancer cells.[1][2][3] The combination of this compound with ionizing radiation (IR) has demonstrated a synergistic effect, enhancing the radiosensitivity of tumor cells, particularly in radioresistant cancers like glioblastoma.[1][4] This document provides a summary of the key findings, quantitative data, and detailed protocols for studying the combination therapy of this compound and radiation.
Mechanism of Action
The radiosensitizing effect of this compound is multifactorial:
-
Telomere Destabilization: this compound binds to and stabilizes G-quadruplex structures in telomeres.[1][4] This is perceived by the cell as DNA damage, leading to the formation of telomere dysfunction-induced foci (TIFs).[1] Consequently, DNA damage response (DDR) pathways are activated.
-
Inhibition of DNA Repair: Pre-treatment with this compound delays the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][4] This leads to a synergistic increase in chromosomal aberrations and telomeric fusions.[1]
-
Targeting Glioblastoma Stem-like Cells (GSCs): this compound has been shown to reduce the proliferation of GSCs by impairing the replication stress response and DNA repair, indicated by a reduction in CHK1 and RAD51 levels.[5]
-
Mitochondrial Targeting: A novel mechanism suggests that this compound can localize to mitochondria and disrupt the adaptive responses of cancer cells to radiation, such as increased mitochondrial DNA (mtDNA) content and mitochondrial hyperfusion.[6][7] This mitochondrial disruption contributes to the radiosensitizing effect.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the combination therapy of this compound and radiation.
Table 1: In Vitro Radiosensitizing Effect of this compound on Glioblastoma Cells
| Cell Line | This compound Concentration (µM) | Radiation Type | Radiation Dose (Gy) | Endpoint | Result | Reference |
| U251MG | Submicromolar | X-rays | Various | Cell Survival | Synergistic decrease in cell survival | [1] |
| U251MG | Not specified | Carbon Ions | Various | Cell Killing | Significant potentiation of radiation effect | [4] |
| U251MG | Not specified | X-rays | Not specified | DNA DSB Repair | Delayed rejoining of DNA double-strand breaks | [1] |
| U251MG | Not specified | Carbon Ions | Not specified | DNA DSB Repair | Delayed rejoining of DNA double-strand breaks (γ-H2AX and 53BP1 foci) | [4] |
| U251MG | Not specified | X-rays | Not specified | Chromosomal Aberrations | Synergistic increase in chromosome-type exchanges and telomeric fusions | [1] |
| U251MG | Not specified | Carbon Ions | Not specified | Chromosomal Aberrations | Increased chromosome aberrations | [4] |
| U251MG | Not specified | Carbon Ions | Not specified | Cell Cycle | Increased G2/M-phase accumulation | [4] |
Table 2: In Vivo Efficacy of this compound and Radiation Combination Therapy
| Tumor Model | Treatment Group | Outcome | Result | Reference |
| Glioblastoma Xenograft | This compound + IR | Tumor Growth | Effective in blocking tumor growth for up to 65 days | [5] |
| Glioblastoma Xenograft | This compound + IR | Long-term Tumor Control | Suggests targeting of the stem cell compartment | [5] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Radiosensitization by this compound
Objective: To determine the synergistic effect of this compound and ionizing radiation on the survival of cancer cells.
Materials:
-
Cancer cell line (e.g., U251MG human glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
6-well plates
-
X-ray irradiator
-
Clonogenic assay materials (e.g., crystal violet staining solution)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a submicromolar concentration of this compound (e.g., 0.1 µM) for a predetermined time (e.g., 24 hours) before irradiation. Include a vehicle control (DMSO) group.
-
Irradiation: Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Clonogenic Survival Assay:
-
After irradiation, remove the medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control group.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the cell survival curves (log SF vs. radiation dose) and determine the Dose Enhancement Factor (DEF).
-
Protocol 2: Analysis of DNA Double-Strand Break Repair Kinetics
Objective: To assess the effect of this compound on the repair of radiation-induced DNA double-strand breaks using immunofluorescence for γ-H2AX foci.
Materials:
-
Cancer cell line (e.g., U251MG) grown on coverslips
-
This compound
-
X-ray irradiator
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γ-H2AX)
-
Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 0.1 µM) for 24 hours.
-
Irradiation: Irradiate the cells with a specific dose of X-rays (e.g., 2 Gy).
-
Time Course: Fix the cells at different time points post-irradiation (e.g., 0.5, 2, 6, 24 hours) to monitor foci formation and disappearance.
-
Immunofluorescence Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Mount coverslips on slides with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of γ-H2AX foci per nucleus for at least 50-100 cells per condition.
-
Plot the average number of foci per cell against time post-irradiation to visualize the DNA repair kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-mediated radiosensitization.
Caption: Experimental workflow for in vitro radiosensitization assay.
Caption: Mitochondrial mechanism of this compound-mediated radiosensitization.
References
- 1. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G-quadruplex ligand this compound compromises cellular radioresistance by inhibiting the mitochondrial adaptive response induced by ionizing irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-quadruplex ligand this compound compromises cellular radio-resistance by blocking the increase in mitochondrial mass and activity induced by ionising irradiation | bioRxiv [biorxiv.org]
Application Notes and Protocols: The Use of RHPS4 in Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand that has demonstrated significant anti-tumor activity.[1][2][3] Its primary mechanism of action involves the stabilization of G-quadruplex structures at the 3' guanine-rich single-stranded overhang of telomeres.[1][4] This stabilization prevents the binding of telomerase, leading to telomere uncapping and the initiation of a DNA damage response, which ultimately inhibits cancer cell proliferation.[1][4][5] The clonogenic assay is a critical in vitro method to assess the long-term effects of cytotoxic agents like this compound on the reproductive viability of cancer cells. This document provides detailed application notes and protocols for the utilization of this compound in clonogenic assays.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by targeting telomeres, the protective caps at the ends of chromosomes. The key steps in its mechanism of action are:
-
G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplex structures in the G-rich overhang of telomeres.[1][4]
-
Telomerase Inhibition: The stabilized G-quadruplex prevents the telomerase enzyme from elongating the telomeres.[1][4]
-
Telomere Uncapping: This leads to the "uncapping" of telomeres, exposing the chromosome ends.[1]
-
DNA Damage Response: The exposed telomeres are recognized as double-strand breaks (DSBs), triggering a DNA damage response pathway.[1][5][6] This involves the phosphorylation of factors like γ-H2AX, RAD17, and 53BP1.[5][7]
-
Cell Cycle Arrest and Apoptosis: The sustained DNA damage signal leads to cell cycle arrest, senescence, or apoptosis, thereby inhibiting the clonogenic survival of cancer cells.[3][8]
Caption: Mechanism of this compound-induced inhibition of clonogenic survival.
Quantitative Data: this compound Activity in Clonogenic Assays
The potency of this compound in inhibiting colony formation varies across different cancer cell lines, with sensitivity often correlating with telomere length.[1][9] Shorter telomeres generally confer greater sensitivity to this compound.[1][9]
| Cell Line | Cancer Type | IC50 (µM) in Clonogenic Assay | Reference |
| UXF1138L | Uterine Carcinoma | 0.02 | [1] |
| PC3 | Prostate Cancer | 0.03 | [1] |
| MCF-7 | Breast Cancer | 0.04 | [1] |
| MCF-7 (mutant hTERT, short telomeres) | Breast Cancer | 0.2 (5-day SRB assay) | [9] |
| MCF-7 (wild-type hTERT, long telomeres) | Breast Cancer | 2.0 (5-day SRB assay) | [9] |
| PFSK-1 | CNS PNET | 2.7 (72-hour viability assay) | [10][11] |
| DAOY | Medulloblastoma | 2.2 (72-hour viability assay) | [10][11] |
| U87 | Glioblastoma | 1.1 (72-hour viability assay) | [10][11] |
| Res196 | Ependymoma | 1.6 (72-hour viability assay) | [10][11] |
Note: Some IC50 values are from shorter-term viability assays, which may differ from long-term clonogenic assay results but still provide an indication of cellular sensitivity.
Experimental Protocol: Clonogenic Assay with this compound
This protocol outlines the key steps for performing a clonogenic assay to evaluate the efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm tissue culture plates
-
Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells to be tested.
-
Plate a predetermined number of cells into each well of a 6-well plate or a 100 mm dish. The optimal seeding density will vary depending on the cell line's plating efficiency and should be determined empirically (typically 200-1000 cells per well for a 6-well plate).
-
Allow cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the plates and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
The duration of treatment can vary, but for this compound, a continuous exposure throughout the colony formation period is common. Alternatively, a shorter exposure (e.g., 24-72 hours) can be followed by replacing the drug-containing medium with fresh medium.
-
-
Incubation and Colony Formation:
-
Incubate the plates for 7-14 days, or until colonies in the control wells are visible and consist of at least 50 cells.
-
The medium can be changed every 3-4 days if necessary, ensuring the fresh medium contains the appropriate concentration of this compound for continuous exposure protocols.
-
-
Colony Fixation and Staining:
-
Aspirate the medium from the plates.
-
Gently wash the plates twice with PBS.
-
Add the fixative solution and incubate at room temperature for 10-15 minutes.
-
Remove the fixative and add the crystal violet staining solution.
-
Incubate at room temperature for 10-20 minutes.
-
Remove the staining solution and wash the plates carefully with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
-
-
Caption: Workflow for a clonogenic assay using this compound.
Signaling Pathways
The primary signaling pathway activated by this compound-induced telomere damage is the DNA Damage Response (DDR) pathway . This pathway is crucial for detecting DNA lesions and initiating cellular responses to maintain genomic integrity.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 8. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 9. Pharmacodynamics of the G-quadruplex-stabilizing telomerase inhibitor 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (this compound) in vitro: activity in human tumor cells correlates with telomere length and can be enhanced, or antagonized, with cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 11. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Telomeric Repeat Amplification Protocol (TRAP) Assay for the Evaluation of the G-quadruplex Ligand RHPS4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme for the immortalization of cancer cells. Its activity is detected in approximately 90% of human tumors, making it a prime target for anticancer therapies. The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method for detecting and quantifying telomerase activity.
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that stabilizes the four-stranded DNA structures formed in the G-rich telomeric overhang. This stabilization prevents telomerase from accessing its substrate, leading to telomere dysfunction and subsequent cell cycle arrest or apoptosis. The TRAP assay is a valuable tool for assessing the inhibitory effect of this compound and other G-quadruplex ligands on telomerase activity.
These application notes provide a detailed protocol for utilizing the TRAP assay to measure the inhibitory activity of this compound and summarize key quantitative data. Additionally, a signaling pathway diagram illustrates the mechanism of this compound-induced telomere damage.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines.
Table 1: this compound Inhibitory Concentration against Telomerase
| Compound | Assay | IC50 | Reference |
| This compound | TRAP Assay | 0.33 µM | [1] |
Table 2: this compound Growth Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| U2OS | Osteosarcoma (ALT-positive) | Sulforhodamine B (SRB) assay (120h) | 1.4 µM | [2] |
| SAOS-2 | Osteosarcoma (ALT-positive) | Sulforhodamine B (SRB) assay (120h) | 1.6 µM | [2] |
| HOS | Osteosarcoma (telomerase-positive) | Sulforhodamine B (SRB) assay (120h) | 1.2 µM | [2] |
| PFSK-1 | CNS Primitive Neuroectodermal Cells | Cell Proliferation Assay | ~1.6 µM | [3] |
| DAOY | Medulloblastoma | Cell Proliferation Assay | ~1.6 µM | [3] |
| C6 | Glioma | Cell Proliferation Assay | ~6.4 µM | [3] |
| GB-1 | Glioblastoma | Cell Proliferation Assay | ~6.4 µM | [3] |
Experimental Protocols
Modified Telomeric Repeat Amplification Protocol (TRAP) for G-Quadruplex Ligands
The standard TRAP assay can be misleading when evaluating G-quadruplex ligands because the TS primer lacks the G-rich sequence necessary for quadruplex formation. Inhibition is only detectable after telomerase has synthesized at least four TTAGGG repeats. Therefore, a modified protocol is recommended.
1. Cell Lysate Preparation
-
Harvest 100,000 to 1,000,000 cells and wash with PBS.
-
Centrifuge at 1,000 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 20-200 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a Bradford assay).
-
Adjust the protein concentration to 0.1-1 µg/µL with lysis buffer.
2. TRAP Reaction with this compound
It is crucial to add this compound to the reaction mix before the telomerase extension step to accurately assess its inhibitory activity.
-
Prepare a TRAP reaction mix for each sample. For a 50 µL reaction:
-
5X TRAP Buffer
-
50X dNTP Mix
-
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq Polymerase
-
Nuclease-free water to 50 µL
-
-
Prepare serial dilutions of this compound in nuclease-free water or an appropriate solvent.
-
To each reaction tube, add:
-
TRAP reaction mix
-
1 µg of cell lysate
-
Desired concentration of this compound or vehicle control
-
-
Incubate the reaction at 30°C for 30 minutes for telomerase extension.
-
Proceed immediately to PCR amplification.
3. PCR Amplification and Detection
-
Perform PCR amplification with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-bp ladder. The intensity of the ladder reflects the telomerase activity.
Controls:
-
Positive Control: Cell lysate from a known telomerase-positive cell line (e.g., HCT116).
-
Negative Control: Lysis buffer instead of cell lysate to check for contamination.
-
Heat-inactivated Control: Cell lysate heated at 85°C for 10 minutes to inactivate telomerase.
-
Vehicle Control: The solvent used to dissolve this compound to control for any effects of the solvent on the assay.
Visualizations
Experimental Workflow
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay for evaluating this compound.
Signaling Pathway of this compound-Induced Telomere Damage
References
Application Notes and Protocols: Immunofluorescence Staining for γH2AX after RHPS4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescent detection and quantification of γH2AX foci in cells treated with RHPS4, a potent G-quadruplex ligand. The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive and specific marker for DNA double-strand breaks (DSBs). This compound stabilizes G-quadruplex structures in the genome, particularly at telomeres, leading to replication stress, DNA damage, and the subsequent activation of the DNA damage response (DDR) pathway, making the analysis of γH2AX foci a critical method for evaluating its mechanism of action and efficacy.[1][2][3][4][5][6]
Introduction to this compound and γH2AX
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a small molecule that binds to and stabilizes G-quadruplexes, which are four-stranded nucleic acid structures that can form in guanine-rich sequences.[1][7] These structures are prevalent in telomeric regions and oncogene promoters.[1][8] By stabilizing G-quadruplexes, this compound can impede DNA replication and transcription, leading to DNA damage and the activation of cellular senescence or apoptosis.[8][9][10]
A key event in the cellular response to DSBs is the rapid and extensive phosphorylation of H2AX at serine 139, forming γH2AX.[11] This phosphorylation is mediated by kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related).[3] γH2AX molecules accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[11][12][13] The number of γH2AX foci generally correlates with the number of DSBs, making it a valuable biomarker for assessing DNA damage.[13]
Quantitative Data Summary
The following table summarizes the quantitative analysis of γH2AX foci formation in response to this compound treatment from various studies. This data highlights the dose- and time-dependent increase in DNA damage induced by this compound.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Average γH2AX Foci per Cell | Reference |
| UXF1138L (Tumor Cells) | 1 | 1, 6, 24 | Strong γ-H2AX foci formation observed, with a fraction of nuclei showing a distinct punctate pattern.[14] | [14] |
| Human Transformed Fibroblasts (BJ-EHLT) | Not Specified | 8 | Formation of several telomeric foci containing γ-H2AX.[2][3] | [2][3] |
| M14 Melanoma Cells | Not Specified | 96 (4 days) | Increased phosphorylation of H2AX.[2] | [2] |
| Human Astrocytoma Cell Lines (U251MG, U87MG, T67, T70) | Not Specified | Not Specified | Markedly higher histone H2AX phosphorylation and telomere-induced dysfunctional foci (TIF) formation compared to normal fibroblasts.[15] | [15] |
Signaling Pathway
This compound treatment induces a DNA damage response pathway that is primarily dependent on the ATR kinase. The stabilization of G-quadruplexes by this compound at telomeres interferes with DNA replication, leading to replication stress. This, in turn, activates the ATR-dependent signaling cascade, resulting in the phosphorylation of H2AX and other downstream targets, ultimately leading to cell cycle arrest or apoptosis.[3][4]
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for conducting an immunofluorescence experiment to detect γH2AX foci after this compound treatment.
Caption: Experimental workflow for γH2AX immunofluorescence.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. A dose-response curve is recommended to determine the optimal concentration. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.[14]
Immunofluorescence Staining Protocol for γH2AX
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS[16][17]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[14][16]
-
Primary Antibody: Mouse monoclonal anti-γH2AX (Ser139) antibody (e.g., from Upstate, Cat. No. 05-636) diluted in blocking buffer (e.g., 1:250 - 1:800).[14][17]
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer (e.g., 1:200).[17]
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Procedure:
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[18]
-
From this step onwards, keep the samples protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[17]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI (blue) and the fluorophore conjugated to the secondary antibody (e.g., green for Alexa Fluor 488, red for Alexa Fluor 594).
-
Acquire multiple images from different fields for each experimental condition to ensure representative data.
-
-
Image Analysis and Quantification:
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other specialized software.[16]
-
Set a threshold to distinguish foci from the background nuclear staining.
-
Count the number of foci within each DAPI-stained nucleus.
-
Calculate the average number of foci per cell for each treatment condition.
-
Statistical analysis should be performed to determine the significance of the observed differences between treatment groups.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak Signal:
-
Check the primary and secondary antibody concentrations and incubation times.
-
Ensure the cells were not over-fixed.
-
Use a brighter fluorophore.
-
-
No Foci Observed:
-
Confirm that the this compound treatment was effective (e.g., by observing expected phenotypic changes).
-
Verify the integrity of the antibodies.
-
Ensure the correct filters were used for imaging.
-
References
- 1. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-quadruplex DNA and RNA in cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with RHPS4
For Researchers, Scientists, and Drug Development Professionals
Introduction
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that exhibits significant anti-tumor properties.[1][2][3] Its primary mechanism of action involves the stabilization of G-quadruplex structures in telomeric DNA, leading to telomerase inhibition and telomere dysfunction.[4][5][6][7] This disruption of telomere integrity can trigger cell cycle arrest, senescence, or apoptosis, making cell cycle analysis a critical tool for evaluating the cellular response to this compound treatment.[5][7]
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by binding to and stabilizing G-quadruplex structures, which are four-stranded DNA structures that can form in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres).[1][2] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1][2] The consequences of this compound-mediated G-quadruplex stabilization include telomere uncapping, induction of a DNA damage response, and ultimately, cell cycle arrest or cell death.[6][7] The cellular sensitivity to this compound can be influenced by telomere length, with cells having shorter telomeres often exhibiting greater sensitivity.[4][5]
Signaling Pathway of this compound Action
Caption: this compound signaling pathway leading to cell cycle arrest.
Effects of this compound on Cell Cycle Distribution
Treatment of cancer cells with this compound typically results in a dose-dependent alteration of the cell cycle profile. The specific phase of the cell cycle that is affected can vary depending on the cell line.
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Cycle Distribution | Reference |
| PFSK-1 (CNS PNET) | 1 - 5 | 72 hours | Dose-dependent increase in G1 phase, moderate increase in sub-G0/G1 at 5 µM. | [1][2] |
| DAOY (Medulloblastoma) | 1 - 5 | 72 hours | Dose-dependent increase in S phase. | [1][2] |
| C6 (Glioma) | 1 - 5 | 72 hours | Dose-dependent increase in S phase. | [1][2] |
| GB-1 (Glioblastoma) | 1 - 5 | 72 hours | Dose-dependent increase in S phase. | [1] |
| Human Melanoma Lines | Not specified | Not specified | Dose-dependent accumulation of cells in the S-G2/M phase. | [7] |
| HT29 (Colon Carcinoma) | 0.5 | 48 hours | Perturbation of the cell cycle. | [8] |
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis of this compound-treated cells.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted for the analysis of cells treated with this compound.[9][10][11][12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Vortex mixer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate or flask.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete media.
-
For suspension cells, collect the cells directly.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[10][13]
-
Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept in 70% ethanol at 4°C for several weeks.[10][11]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[10][12]
-
Add 400 µL of PI staining solution and mix well.
-
Incubate at room temperature for 10-30 minutes, protected from light. Some cell types may require a longer incubation period.[10][11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.[10]
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of the PI signal area versus height or width to exclude doublets and aggregates from the analysis.[12]
-
Visualize the DNA content on a histogram with a linear scale.
-
Set gates to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation
The data obtained from flow cytometry will be a histogram of cell count versus fluorescence intensity.
-
G0/G1 Phase: A peak representing cells with 2N DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks, representing cells with intermediate DNA content as they are actively replicating their DNA.
-
G2/M Phase: A peak representing cells with 4N DNA content.
-
Sub-G0/G1 Peak: A peak to the left of the G0/G1 peak, which is indicative of apoptotic cells with fragmented DNA.
By comparing the cell cycle distribution of this compound-treated cells to untreated controls, researchers can determine the specific phase of cell cycle arrest induced by the compound.
Conclusion
Cell cycle analysis is an essential tool for characterizing the cellular response to the G-quadruplex stabilizer this compound. The provided protocols and information will enable researchers to effectively design and execute experiments to investigate the effects of this compound on cell cycle progression in various cancer cell lines. This information is valuable for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent.
References
- 1. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 2. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding modes and pathway of this compound to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacodynamics of the G-quadruplex-stabilizing telomerase inhibitor 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (this compound) in vitro: activity in human tumor cells correlates with telomere length and can be enhanced, or antagonized, with cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doi.org [doi.org]
- 6. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for RHPS4 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies using the G-quadruplex ligand, RHPS4. This document is intended to guide researchers in the design and execution of in vivo experiments to evaluate the antitumor efficacy of this compound as a single agent or in combination therapies.
Introduction
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand that selectively stabilizes G4 structures within the telomeric regions of DNA.[1][2] This stabilization inhibits the function of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, and leads to telomere uncapping and a potent DNA damage response, ultimately triggering cell cycle arrest, senescence, or apoptosis in tumor cells.[1][3][4] Preclinical studies in various human tumor xenograft models have demonstrated the antitumor activity of this compound.[1][3][5]
Key Experimental Considerations
Successful this compound xenograft studies require careful planning and execution. Key factors to consider include the choice of tumor model, the formulation and administration of this compound, the treatment schedule, and the endpoints for assessing efficacy. It is also important to note that the sensitivity of tumor cells to this compound can be influenced by their telomere length, with cells having shorter telomeres often exhibiting greater sensitivity.[4][6]
Data Presentation
Table 1: Summary of this compound Antitumor Efficacy in Xenograft Models
| Tumor Type | Cell Line | Animal Model | This compound Dosage and Schedule | Observed Efficacy | Reference |
| Glioblastoma | U251MG | CD1 Nude Mice | 10 mg/kg/day, i.v., 5 days | Significant tumor growth inhibition, especially in combination with ionizing radiation.[7][8][9] | [7] |
| Breast Cancer | CG5 | CD-1 Nude Mice | 15 mg/kg/day, i.v., 15 days | ~80% Tumor Weight Inhibition (TWI), with 80% of mice showing a complete response.[1][10] | [1][10] |
| Melanoma | M14 | CD-1 Nude Mice | 15 mg/kg/day, i.v., 15 days | ~50% TWI and a tumor growth delay of approximately 15 days.[1][10] | [1][10] |
| Prostate Cancer | PC3 | CD-1 Nude Mice | 15 mg/kg/day, i.v., 15 days | ~50% TWI and a tumor growth delay of approximately 15 days.[1][10] | [1][10] |
| Colon Carcinoma | HT29 | CD-1 Nude Mice | 15 mg/kg/day, i.v., 15 days | ~50% TWI and a tumor growth delay of approximately 10 days.[1][10] | [1][10] |
| Non-Small Cell Lung Cancer | H460 | CD-1 Nude Mice | 15 mg/kg/day, i.v., 15 days | ~50% TWI and a tumor growth delay of approximately 10 days.[1][10] | [1][10] |
| Uterus Carcinoma | UXF1138L | Nude Mice | 5 mg/kg/day | Decreased clonogenicity and enhanced telomere dysfunction when combined with Taxol.[4][11] | [4] |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Establishment
-
Cell Culture : Culture the desired human tumor cell line (e.g., U251MG, M14, HT29) under standard conditions as recommended by the supplier.
-
Cell Preparation for Injection :
-
Harvest cells that are in the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel, at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection volume).
-
-
Animal Model : Use immunocompromised mice, such as CD-1 nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks.
-
Tumor Cell Implantation :
-
Tumor Growth Monitoring :
-
Allow the tumors to grow to a palpable size (e.g., ~100-300 mm³).[12]
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Randomize the animals into treatment and control groups when the tumors reach the desired average volume.
-
Protocol 2: this compound Preparation and Administration
-
This compound Preparation :
-
Dosage and Administration :
Protocol 3: Assessment of Antitumor Efficacy
-
Tumor Growth Inhibition (TGI) :
-
Continue to monitor tumor volumes in all groups throughout the study.
-
At the end of the treatment period, or at a predetermined endpoint, calculate the percent Tumor Growth Inhibition (TGI) or Tumor Weight Inhibition (TWI) using the formula: TWI% = [1 – (mean tumor weight of treated mice / mean tumor weight of untreated mice)] × 100.[1]
-
-
Endpoint Analysis :
-
At the study endpoint, euthanize the animals and excise the tumors.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis, while another portion can be snap-frozen for molecular and biochemical assays.
-
-
Immunohistochemistry :
-
Molecular Analysis :
-
Measure telomere length in tumor tissue using techniques like Southern blotting for Terminal Restriction Fragment (TRF) analysis.[4]
-
Mandatory Visualizations
Caption: this compound Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for this compound Xenograft Studies.
References
- 1. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 2. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. doi.org [doi.org]
- 7. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols: Utilizing RHPS4 to Investigate the Alternative Lengthening of Telomeres (ALT) Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant subset of cancers, approximately 10-15%, utilizes a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT) to maintain telomere length and achieve cellular immortality.[1][2] The ALT pathway relies on homologous recombination-based mechanisms. A key structural feature of telomeres is their G-rich sequence, which can fold into four-stranded structures called G-quadruplexes (G4s). The stabilization of these G4 structures presents a promising therapeutic avenue for targeting ALT-positive cancers. RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex ligand that has been instrumental in elucidating the consequences of G4 stabilization in ALT cells.[3][4][5][6] These application notes provide a comprehensive overview of the use of this compound as a tool to study the ALT pathway, including its mechanism of action, effects on ALT markers, and detailed protocols for key experimental assays.
Mechanism of Action of this compound in ALT Cells
This compound exerts its effects by binding to and stabilizing G-quadruplex structures at telomeres.[3][4] This stabilization interferes with telomere replication, leading to increased replicative stress and the accumulation of DNA damage specifically at telomeric regions.[1][2] In ALT-positive cells, which already exhibit higher basal levels of telomeric replication stress, the introduction of this compound exacerbates this phenotype.[1] The resulting telomeric DNA damage appears to fuel the recombination-based machinery of the ALT pathway, leading to an overactivation of telomere synthesis and other ALT-associated phenomena.[1][2] This ultimately results in cellular growth inhibition and can trigger a potent DNA damage response.[6]
Quantitative Effects of this compound on ALT-Positive Cancer Cells
The following tables summarize the quantitative data on the effects of this compound treatment on various ALT-positive and telomerase-positive osteosarcoma cell lines.
Table 1: Cytotoxicity of this compound in Osteosarcoma Cell Lines
| Cell Line | Telomere Maintenance Mechanism | IC50 (µM) after 120h |
| U2OS | ALT-positive | 1.4 |
| SAOS-2 | ALT-positive | 1.6 |
| HOS | Telomerase-positive | 1.2 |
Data sourced from a study by Amato et al. (2020).[1]
Table 2: Effect of this compound on ALT Hallmarks in Osteosarcoma Cell Lines
| Cell Line | Hallmark | Fold Increase upon this compound Treatment |
| U2OS | ALT-associated PML Bodies (APBs) | 1.3 |
| SAOS-2 | ALT-associated PML Bodies (APBs) | 1.3 |
| U2OS | Telomeric Sister Chromatid Exchanges (T-SCEs) | 7.3 |
| SAOS-2 | Telomeric Sister Chromatid Exchanges (T-SCEs) | 6.5 |
| U2OS | C-circles | 1.6 |
| SAOS-2 | C-circles | 1.6 |
| U2OS | Telomeric Doublets | 2.0 |
| SAOS-2 | Telomeric Doublets | 1.5 |
Data sourced from a study by Amato et al. (2020).[1][7]
Visualizing the Impact of this compound on the ALT Pathway
The following diagrams illustrate the proposed mechanism of this compound action and a general workflow for its application in ALT research.
Caption: Mechanism of this compound Action in ALT Cells.
Caption: Experimental Workflow for Studying this compound in ALT Cells.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 to 4 µM) for a specified duration (e.g., 120 hours).[1] Include untreated control wells.
-
After the treatment period, fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound SRB by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
C-circle Assay
This assay quantifies the levels of extrachromosomal circular telomeric DNA (C-circles), a specific marker for ALT activity.[8]
Materials:
-
Quick C-Circle Lysis Buffer (50 mM KCl, 10 mM Tris-HCl pH 8.5, 2 mM MgCl2, 0.5% NP40, 0.5% Tween)
-
Protease (e.g., Qiagen)
-
Φ29 DNA polymerase and buffer (NEB)
-
dNTPs (dATP, dGTP, dTTP)
-
BSA
-
Thermocycler or heat block
Procedure:
-
Extract total DNA from this compound-treated and untreated cells using Quick C-Circle Lysis Buffer supplemented with protease.[1] Incubate at 56°C for 1 hour, followed by protease inactivation at 70°C for 20 minutes.[1]
-
Prepare a reaction mix containing the extracted DNA (e.g., 100 ng), BSA, Tween, dATP, dGTP, dTTP, and Φ29 buffer.[1]
-
Set up two reactions for each sample: one with Φ29 DNA polymerase and one without (as a negative control).[9]
-
Incubate the reactions at 30°C for 4-8 hours to allow for rolling circle amplification of the C-circles, followed by enzyme inactivation at 70°C for 20 minutes.[1][9]
-
The amplified telomeric DNA can be quantified by dot blot hybridization with a telomeric probe or by qPCR using telomere-specific primers.[9][10]
Immunofluorescence for ALT-associated PML Bodies (APBs)
This protocol is used to visualize and quantify APBs, which are nuclear structures characteristic of ALT cells.[11]
Materials:
-
This compound-treated and untreated cells grown on coverslips
-
Paraformaldehyde (PFA), 4%
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-PML and anti-telomere (e.g., anti-TRF1 or a telomere PNA probe)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-PML and mouse anti-TRF1) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
If using a PNA probe for telomeres, perform hybridization according to the manufacturer's protocol, typically involving denaturation and overnight hybridization.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the colocalization of PML and telomere signals to identify and count APBs per nucleus.[12]
Telomere Restriction Fragment (TRF) Analysis
TRF analysis is a modified Southern blot technique used to measure the length of telomeres.[13][14]
Materials:
-
High molecular weight genomic DNA
-
Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI and RsaI)
-
Agarose gel electrophoresis system
-
Southern blotting apparatus and nylon membrane
-
Telomere-specific probe (e.g., (TTAGGG)n), labeled with a detectable marker (e.g., digoxigenin or radioactivity)
-
Hybridization buffer and detection reagents
Procedure:
-
Digest high molecular weight genomic DNA with a cocktail of frequent-cutting restriction enzymes that do not have recognition sites within the telomeric repeats.[14]
-
Separate the digested DNA fragments by size using pulsed-field or standard agarose gel electrophoresis.[14]
-
Transfer the DNA from the gel to a nylon membrane via Southern blotting.
-
Hybridize the membrane with a labeled telomere-specific probe.
-
Detect the probe signal to visualize the telomeric DNA fragments. The telomeres will appear as a smear due to their heterogeneous length.[14]
-
Analyze the size distribution of the telomeric fragments by comparing them to a DNA ladder of known sizes to determine the average telomere length.[14]
Conclusion
This compound is a valuable chemical tool for probing the intricacies of the ALT pathway. Its ability to stabilize telomeric G-quadruplexes and induce a specific phenotype in ALT-positive cells allows researchers to investigate the consequences of enhanced replicative stress and DNA damage at telomeres. The protocols outlined in these application notes provide a framework for utilizing this compound to identify and characterize ALT-positive cancer cells, screen for novel anti-ALT compounds, and further unravel the molecular mechanisms underpinning this important telomere maintenance pathway. The observed overactivation of ALT hallmarks in response to this compound highlights the complex role of G4 structures in telomere metabolism and opens new avenues for therapeutic intervention in ALT-dependent tumors.[1][2]
References
- 1. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [iris.hunimed.eu]
- 6. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Molecular Mechanisms and Therapeutic Prospects of Alternative Lengthening of Telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-quadruplexes mark alternative lengthening of telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-Circle Assay for alternative-lengthening-of-telomeres activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear envelope tethering inhibits the formation of ALT-associated PML bodies in ALT cells | Aging [aging-us.com]
- 12. researchgate.net [researchgate.net]
- 13. Telomere Restriction Fragment (TRF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. capitalbiosciences.com [capitalbiosciences.com]
Troubleshooting & Optimization
Addressing experimental artifacts with RHPS4
Welcome to the technical support center for RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex stabilizing ligand. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental challenges and artifacts associated with the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a pentacyclic acridine that selectively binds to and stabilizes G-quadruplex (G4) structures in DNA.[1][2] These four-stranded structures are found in guanine-rich regions of the genome, notably at telomeres and in the promoter regions of some oncogenes.[3] By stabilizing telomeric G-quadruplexes, this compound prevents the access of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells.[4][5] This leads to telomere uncapping, initiating a DNA damage response, and ultimately inhibiting cancer cell proliferation.[4][6]
Q2: How should I prepare this compound for my experiments?
A2: this compound is water-soluble and can be dissolved in phosphate-buffered saline (PBS) for both in vitro and in vivo studies.[4] For some in vivo applications, it has also been dissolved in a mixture of 15% Cremophor EL and 85% Saline.[7] It is recommended to prepare fresh solutions for each experiment. If you encounter solubility issues, gentle heating and/or sonication can be used to aid dissolution.[7]
Q3: What are the known off-target effects of this compound?
A3: While this compound shows a preference for G-quadruplex DNA, researchers should be aware of potential off-target effects. One significant concern is cardiovascular toxicity.[8] Additionally, studies have shown that this compound can localize to mitochondria and interfere with mitochondrial DNA (mtDNA) replication and transcription, which may lead to mitochondrial dysfunction.[9][10][11] It is also important to note that this compound can intercalate into duplex DNA, although with lower affinity than for G-quadruplexes.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent anti-proliferative effects in cell-based assays. | Cell line sensitivity to this compound can vary significantly and may be dependent on telomere length or the expression levels of telomere-binding proteins like POT1 and TRF2.[3][13] Short-term cytotoxicity assays (e.g., 48-72 hours) may show low activity, as the primary mechanism of telomere dysfunction takes longer to manifest.[4] | - Screen a panel of cell lines to determine relative sensitivity. - Consider longer-term clonogenic assays to better assess the impact on cell proliferation.[4] - Measure telomere length and the expression of telomere-associated proteins in your cell lines of interest. |
| Unexpected results in Telomeric Repeat Amplification Protocol (TRAP) assays. | G-quadruplex ligands, including this compound, can inhibit Taq polymerase, leading to an overestimation of telomerase inhibition.[3][14] | - Use a modified TRAP assay that includes a step to remove this compound before the PCR amplification, for instance, through ethanol precipitation of the telomere extension products.[14] - Alternatively, add this compound after the telomere extension step to differentiate between telomerase and Taq polymerase inhibition.[14] |
| High background or non-specific staining in immunofluorescence experiments. | This compound is a fluorescent molecule, which could potentially interfere with imaging, especially in the green and red channels.[9] | - Include a "no primary antibody" control with this compound treatment to assess its intrinsic fluorescence. - Select fluorophores for your secondary antibodies that have emission spectra distinct from that of this compound. - Perform a spectral analysis to unmix the signals if your imaging system supports it. |
| Discrepancy between in vitro and in vivo results. | The in vivo efficacy of this compound as a single agent may be limited in some tumor models.[4] Pharmacokinetics and tumor microenvironment can influence drug availability and activity. | - Consider combination therapies. This compound has shown synergistic effects with agents like paclitaxel (Taxol) and camptothecins.[4][15] - Optimize the dosing schedule and route of administration for your specific animal model.[7][15] |
| Observed toxicity in normal cells. | This compound can also affect normal cells, particularly those that are actively dividing.[3] | - Determine the IC50 values for this compound in relevant normal cell lines to establish a therapeutic window.[3] - In in vivo studies, carefully monitor for signs of toxicity and consider dose adjustments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |
| NCI 60 Cell Line Panel (Mean) | Sulforhodamine B | 13.18 | 48 hours | [4] |
| UXF1138L (Uterus Carcinoma) | Clonogenic Assay | More potent than in monolayer | - | [4] |
| MCF-7 (Breast Cancer) | Proliferation Assay | 0.5 - 1.0 | 7 days | [7] |
| PFSK-1 (CNS PNET) | Alamar Blue | 2.7 | 72 hours | [3] |
| DAOY (Medulloblastoma) | Alamar Blue | 2.2 | 72 hours | [3] |
| U87 (Glioblastoma) | Alamar Blue | 1.1 | 72 hours | [3] |
| C17.2 (Mouse Cerebellar Progenitors) | Viability Assay | 15 | 72 hours | [3] |
| HBMEC (Human Brain Endothelial Cells) | Viability Assay | 5 | 72 hours | [3] |
| U2OS (Osteosarcoma) | Proliferation/Survival | ~3.5 | 96 hours | [16] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Tumor Model | Animal Model | Dosage | Administration | Outcome | Reference |
| UXF1138L Xenograft | - | 5 mg/kg | Oral, twice a week | Limited single-agent efficacy | [4] |
| UXF1138L Xenograft | - | - | - | Synergistic with Taxol | [4] |
| Various Xenografts | CD-1 nude mice | 15 mg/kg | IV, daily for 15 days | Tumor weight inhibition (~50-80%) | [7] |
| HT29 Xenograft | Mice | - | - | Synergistic with irinotecan | [15] |
| U251MG Xenograft | CD1 nude mice | 10 mg/kg | IV, daily | Radiosensitizing effect | [17] |
Key Experimental Protocols
1. Cell Proliferation/Viability Assay (Alamar Blue)
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.[14]
-
Drug Treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the desired duration (e.g., 72 or 96 hours).[3][16] Include a vehicle-only control (e.g., PBS or DMSO).[16][17]
-
Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (typically 1-4 hours) at 37°C.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[14]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine IC50 values.
2. Telomerase Activity Assay (Modified TRAP Assay)
-
Lysate Preparation: Prepare cell lysates using a suitable buffer (e.g., CHAPS buffer).
-
Telomerase Extension: Incubate the cell lysate with a telomeric substrate to allow for telomerase-mediated extension. To avoid Taq polymerase inhibition by this compound, this step can be performed before the addition of the drug.[14]
-
This compound Removal (Crucial Step): Precipitate the telomere extension products using ethanol to remove this compound from the reaction mixture.[14]
-
PCR Amplification: Resuspend the DNA pellet and perform PCR amplification using specific primers for the telomeric repeats.
-
Detection: Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic ladder of bands indicates telomerase activity.
-
Controls: Include a no-lysate control, a heat-inactivated lysate control, and an internal PCR control.[14]
3. Analysis of DNA Damage (γ-H2AX Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent solution (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The formation of distinct nuclear foci indicates a DNA damage response.[6]
Visualizations
Caption: Signaling pathway of this compound-induced telomere dysfunction.
Caption: Workflow for a modified TRAP assay to avoid this compound artifacts.
Caption: Logical workflow for troubleshooting common this compound experimental issues.
References
- 1. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [iris.hunimed.eu]
- 3. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 4. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G-quadruplex dynamics contribute to regulation of mitochondrial gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Binding modes and pathway of this compound to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. telomerescience.com [telomerescience.com]
- 14. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. G-quadruplex ligand this compound compromises cellular radioresistance by inhibiting the mitochondrial adaptive response induced by ionizing irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RHPS4 Efficacy in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the G-quadruplex ligand RHPS4. Our aim is to facilitate the effective use of this compound in cancer cell studies by providing direct, specific solutions to potential experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Low or No Observed Cytotoxicity in Short-Term Assays
-
Question: I am not observing significant cancer cell death in my 48-hour cytotoxicity assay (e.g., SRB or MTT) even at high concentrations of this compound. Is the compound not working?
-
Answer: This is a common observation and does not necessarily indicate a lack of this compound efficacy. This compound is known to exhibit low overall growth-inhibitory activity in short-term cytotoxicity assays.[1] Its primary mechanism of action involves stabilizing G-quadruplex structures at telomeres, leading to telomere uncapping and inhibition of telomerase.[1] These effects often manifest over a longer duration.
Troubleshooting Steps:
-
Extend Assay Duration: Switch to longer-term assays, such as a clonogenic (colony formation) assay, which better capture the cytostatic and cytotoxic effects of this compound that accumulate over multiple cell divisions.[1]
-
Assess Telomere Dysfunction: Instead of cell viability, measure markers of telomere damage. After 24 hours of treatment with 1 µM this compound, you should be able to detect an increase in γ-H2AX foci, which indicates a DNA damage response initiated at the telomeres.[1]
-
Consider Cell Line Sensitivity: The sensitivity of cancer cells to this compound can be correlated with their telomere length.[1] Cell lines with shorter telomeres, such as the uterus carcinoma cell line UXF1138L (mean Telomere Restriction Fragment length of 2.7 kb), have shown higher sensitivity.[1] Consider using cell lines with known short telomeres for initial efficacy studies.
-
Issue 2: Inconsistent Results in Combination Therapy Experiments
-
Question: My combination therapy experiments with this compound and another anti-cancer agent are yielding inconsistent or non-synergistic results. How can I optimize the experimental design?
-
Answer: The sequence of drug administration can be critical for achieving synergistic effects with this compound.
Troubleshooting Steps:
-
Optimize Dosing Schedule: When combining this compound with camptothecins like irinotecan, administering irinotecan before this compound has been shown to be more effective in reducing tumor growth than the reverse sequence or concurrent administration.[2][3]
-
Staggered Dosing with Taxol: For combinations with Taxol, a synergistic effect has been observed. A suggested in vivo schedule is to administer Taxol on days 1 and 15, while this compound can be given on a different schedule within that timeframe.[1]
-
Verify Individual Drug Efficacy: Ensure that each drug is active as a single agent in your specific cell line model before proceeding with combination studies.
-
Appropriate Synergy Analysis: Use appropriate software and methodologies (e.g., Chou-Talalay method for calculating Combination Index) to determine if the observed effects are truly synergistic, additive, or antagonistic.[1]
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound? this compound is a pentacyclic acridinium salt that acts as a G-quadruplex (G4) ligand.[1][2][4] It binds to and stabilizes G4 structures, particularly within the G-rich 3' single-stranded overhang of telomeres.[1] This stabilization prevents the telomerase enzyme from accessing and elongating the telomeres.[1] The consequences of this action include telomere uncapping, displacement of the telomerase catalytic subunit (hTERT) from the nucleus, induction of a DNA damage response (evidenced by γ-H2AX phosphorylation), and ultimately, cell cycle arrest, senescence, or apoptosis.[1][5][6]
-
How can I enhance the efficacy of this compound? Combination therapy is a key strategy to enhance this compound efficacy. Synergistic effects have been reported with:
-
Taxol (Paclitaxel): This combination has been shown to cause tumor remissions and enhance telomere dysfunction.[1]
-
Camptothecins (e.g., Irinotecan): A strong synergistic interaction has been observed, particularly when the camptothecin is administered before this compound.[2][4] This sequence-dependent synergy suggests that the initial DNA damage caused by the camptothecin may sensitize the cells to the telomere-disrupting effects of this compound.
-
Ionizing Radiation: this compound can act as a radiosensitizer, compromising cellular radioresistance.[7][8][9] It has been shown to inhibit the mitochondrial adaptive response that cancer cells use to survive radiation.[7]
-
-
What are potential mechanisms of resistance to this compound? While research into specific resistance mechanisms is ongoing, potential factors could include:
-
Overexpression of Telomere-Protective Proteins: Overexpression of the shelterin complex proteins POT1 or TRF2 can antagonize the effects of this compound, making tumors more resistant to treatment.[6]
-
Drug Efflux Pumps: As with many small molecule inhibitors, overexpression of ATP-binding cassette (ABC) transporters could potentially lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in G-quadruplex Forming Sequences: Although less likely, mutations in telomeric or other G-rich sequences could potentially reduce the binding affinity of this compound.
-
-
Are there any predictive biomarkers for this compound sensitivity? Yes, telomere length appears to be a predictive biomarker for this compound sensitivity.[1] Cancer cell lines with shorter telomeres tend to be more sensitive to the growth-inhibitory effects of this compound.[1] Therefore, assessing the telomere length of tumor cells prior to treatment could be a valuable predictive tool in clinical settings.[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Telomerase Inhibition IC50 | 0.33 µM | TRAP Assay | [5] |
| Mean Cytotoxicity IC50 (48h) | 13.18 µM | NCI 60 Cell Line Screen | [1] |
| Growth Inhibition (Clonogenic Assay) | More potent than in monolayer culture | Uterus Carcinoma (UXF1138L) | [1] |
| γ-H2AX Induction | Observed as early as 1h (1 µM) | Uterus Carcinoma (UXF1138L) | [1] |
Table 2: In Vivo Efficacy of this compound (Single Agent)
| Tumor Model | Dosage | Effect | Reference |
| CG5 Breast Xenograft | 15 mg/kg, IV, daily for 15 days | ~80% Tumor Weight Inhibition (TWI) | [5][6] |
| M14 and PC3 Xenografts | 15 mg/kg, IV, daily for 15 days | ~50% TWI, ~15-day tumor growth delay | [5][6] |
| HT29 and H460 Xenografts | 15 mg/kg, IV, daily for 15 days | ~50% TWI, ~10-day tumor growth delay | [5][6] |
Table 3: In Vivo Efficacy of this compound in Combination Therapy
| Combination | Tumor Model | Key Finding | Reference |
| This compound + Taxol | UXF1138L Xenograft | Markedly enhanced efficacy over single agents, causing tumor remissions. | [1] |
| Irinotecan → this compound | HT29 Xenograft | >80% TWI, significant tumor growth delay (62 days vs. 15 for irinotecan alone) | [2] |
Experimental Protocols
Protocol 1: Assessment of Telomere-Initiated DNA Damage via γ-H2AX Immunofluorescence
-
Cell Culture and Treatment: Plate cancer cells (e.g., UXF1138L) on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with 1 µM this compound or vehicle control for 1, 6, and 24 hours.
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking: Wash three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct nuclear foci. Quantify the number and intensity of foci per cell to assess the level of DNA damage. An increase in γ-H2AX foci in this compound-treated cells compared to the control indicates the induction of a DNA damage response.[1]
Visualizations
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. G-quadruplex ligand this compound potentiates the antitumor activity of camptothecins in preclinical models of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 7. academic.oup.com [academic.oup.com]
- 8. G-quadruplex ligand this compound compromises cellular radio-resistance by blocking the increase in mitochondrial mass and activity induced by ionising irradiation | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: RHPS4 Telomeric Repeat Amplification Protocol (TRAP) Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the RHPS4 Telomeric Repeat Amplification Protocol (TRAP) assay. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in the TRAP assay?
A1: this compound, a pentacyclic acridine, is a potent telomerase inhibitor. Its primary mechanism involves binding to and stabilizing G-quadruplex structures that can form in the G-rich single-stranded 3' overhang of telomeres.[1][2] This stabilization prevents telomerase from accessing and extending the telomere, thereby inhibiting its catalytic activity.[1][2] In the context of a cell-free TRAP assay, this compound can directly inhibit telomerase activity, and it's important to note that it can also potentially inhibit the Taq polymerase used in the PCR amplification step.[3]
Q2: What are the expected IC50 values for this compound in a TRAP assay?
A2: The half-maximal inhibitory concentration (IC50) for this compound as a telomerase inhibitor in a TRAP assay is approximately 0.33 µM.[1][4] However, the IC50 for growth inhibition in cell-based assays can be higher and varies between cell lines.[1]
Q3: Can this compound affect Taq polymerase activity in the TRAP assay?
A3: Yes, it is possible for this compound to inhibit Taq polymerase, which can lead to false-negative results or an underestimation of telomerase activity.[3] To mitigate this, it is recommended to perform a control experiment where this compound is added after the telomerase extension step but before PCR amplification. Alternatively, DNA extraction of the elongated telomere fragments via ethanol precipitation can be performed to remove this compound before the PCR step.[3][5]
Troubleshooting Guide
Below are common issues encountered during the this compound TRAP assay, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak TRAP Ladder | 1. Low Telomerase Activity: Insufficient starting material or low protein concentration.[6] 2. Inactive Telomerase: Improper sample handling, repeated freeze-thaw cycles of cell extracts.[7] 3. PCR Inhibition: Presence of inhibitors (e.g., bile salt, hemoglobin, heparin) in the cell lysate.[8][9] 4. This compound Inhibition of Taq Polymerase: High concentrations of this compound may inhibit the PCR step.[3] 5. Suboptimal PCR Conditions: Incorrect annealing temperature or cycling parameters.[6] | 1. Increase the amount of cell extract used in the assay.[6] 2. Prepare fresh cell lysates and aliquot them to avoid multiple freeze-thaw cycles.[7] 3. Use an internal PCR control (e.g., TSNT) to identify false negatives due to PCR inhibition.[9][10][11] Dilute the cell extract to reduce inhibitor concentration.[9] 4. Include a control where this compound is added after the telomerase extension step. Perform ethanol precipitation of telomere extension products before PCR.[3][5] 5. Optimize PCR cycling conditions, particularly the annealing temperature.[6] |
| False-Positive Results (Ladder in Negative Control) | 1. Primer-Dimer Formation: Interaction between the TS and reverse primers can lead to non-specific amplification products that resemble a telomerase ladder.[12][13][14] 2. PCR Contamination: Carryover of amplified TRAP products from previous experiments.[7] | 1. Use modified reverse primers with a 5' anchor sequence (e.g., ACX, CXa) to reduce primer-dimer formation.[9][12][15] Optimize primer concentrations. 2. Maintain separate pre- and post-PCR work areas. Use dedicated pipettes and filter tips. Clean work surfaces with bleach.[16] |
| Jagged or Unsmooth Amplification Plots (Real-Time TRAP) | 1. Contamination: Contamination of reagents or samples.[16] 2. Incorrect Reagent Concentration: Improper primer or buffer concentrations.[16] 3. Issues with Protein Isolation: The buffer used for protein isolation may interfere with the reaction.[16] | 1. Ensure a sterile work environment and use fresh, dedicated reagents.[16] 2. Verify the concentration of all stock solutions and ensure proper dilution. 3. Consider using a different lysis buffer, such as CHAPS buffer, which is commonly used for TRAP assays.[16] |
| Inconsistent or Irreproducible Results | 1. Variable Protein Concentration: Inaccurate quantification of protein in cell lysates. 2. Pipetting Errors: Inaccurate dispensing of small volumes. 3. Primer Integrity: Degradation of primers due to improper storage. | 1. Accurately measure protein concentration for each lysate and normalize the input for each reaction. 2. Use calibrated pipettes and appropriate techniques for handling small volumes. Prepare master mixes to ensure consistency. 3. Store primers in aliquots at -20°C and avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Recommendation | Reference |
| This compound Concentration (in vitro) | 0.2 - 1 µM for cell proliferation inhibition studies. | [4] |
| Cell Lysis Buffer | CHAPS-based lysis buffer is commonly recommended. NP-40 lysis buffer has also been shown to be efficient. | [7][17] |
| Telomerase Extension Step | 22-30°C for 30 minutes. | [17] |
| Telomerase Inactivation | 95°C for 5 minutes. | [10][17] |
| PCR Cycling (General) | Denaturation: 95°C for 30s; Annealing: 52°C for 30s; Extension: 72°C for 30-45s (24-29 cycles). | [10][17] |
| Internal Control | TSNT is a commonly used internal standard to monitor for PCR inhibition. | [10][11] |
This compound IC50 Values
| Assay Type | Cell Line / Condition | IC50 Value | Reference |
| Telomerase Inhibition (TRAP) | Cell-free | 0.33 µM | [1][4] |
| Growth Inhibition (MTT Assay) | UXF1138L | 0.4 µM | [1] |
| Growth Inhibition (MTT Assay) | PC3 | 1.8 µM | [1] |
| Growth Inhibition (MTT Assay) | MCF-7 | 2.0 µM | [1] |
| Colony Formation (HTCA) | UXF1138L | 0.02 µM | [1] |
| Colony Formation (HTCA) | PC3 | 0.03 µM | [1] |
| Colony Formation (HTCA) | MCF-7 | 0.04 µM | [1] |
Visualized Workflows and Mechanisms
Caption: Mechanism of this compound-mediated telomerase inhibition.
Caption: General workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Caption: A logical workflow for troubleshooting common TRAP assay issues.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 6. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Molecular basis of artifacts in the detection of telomerase activity and a modified primer for a more robust 'TRAP' assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-Effective Trap qPCR Approach to Evaluate Telomerase Activity: an Important Tool for Aging, Cancer, and Chronic Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. telomer.com.tr [telomer.com.tr]
Technical Support Center: Optimizing RHPS4 Dosage for In vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of RHPS4 dosage for in vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent telomerase inhibitor that functions by stabilizing G-quadruplex (G4) structures at the telomeres.[1][2] This stabilization prevents telomerase from binding and elongating telomeres, leading to telomere uncapping, DNA damage signaling, and ultimately, inhibition of tumor cell growth.[2][3] The molecule induces a rapid DNA damage response at the telomeres of cancer cells.[1]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on published preclinical studies, a common starting dose for this compound in mouse xenograft models ranges from 5 mg/kg to 15 mg/kg. The choice of dose can depend on the administration route and the tumor model. For oral administration, 5 mg/kg administered twice weekly has been used, while for intravenous (IV) administration, doses of 10 mg/kg to 15 mg/kg daily for a set period (e.g., 15 consecutive days) have been reported to be effective.[2][4]
Q3: What are the common routes of administration for this compound in in vivo studies?
A3: this compound has been successfully administered in mice via both oral (p.o.) and intravenous (i.v.) routes.[2][4] The choice of administration route may impact the dosing schedule and potentially the bioavailability of the compound.
Q4: How should this compound be formulated for in vivo administration?
A4: For in vivo use, this compound can be dissolved in phosphate-buffered saline (PBS) for intravenous administration. For oral administration, it can also be formulated in an appropriate vehicle. It is recommended to prepare fresh solutions and use them promptly.[4]
Q5: What are the expected anti-tumor effects of this compound as a single agent?
A5: As a single agent, this compound has been shown to inhibit tumor growth in various xenograft models. The extent of tumor growth inhibition (TGI) can vary depending on the tumor type and the dosage regimen. Studies have reported significant TGI, and in some sensitive models, complete tumor responses have been observed.[1][4]
Q6: Can this compound be used in combination with other anti-cancer agents?
A6: Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents, such as paclitaxel (Taxol) and irinotecan.[2][5] Combination therapy may lead to enhanced anti-tumor efficacy, including complete tumor remissions.[2]
Troubleshooting Guide
Q1: I am observing signs of toxicity (e.g., weight loss, lethargy) in my study animals. What should I do?
A1: While many studies report that this compound is well-tolerated at effective doses, toxicity can still occur.[2]
-
Immediate Action: Monitor the animals closely for signs of distress. If severe toxicity is observed, consider euthanizing the affected animals according to your institution's ethical guidelines.
-
Dosage Adjustment: Reduce the dosage of this compound. If you started at 15 mg/kg, consider lowering it to 10 mg/kg or 5 mg/kg.
-
Schedule Modification: If administering the drug daily, consider switching to an intermittent schedule (e.g., every other day or twice a week) to allow for recovery between doses.
-
Route of Administration: If using IV administration, consider switching to oral administration, which may have a different toxicity profile.
-
Cardiovascular Monitoring: Be aware that some G-quadruplex ligands have been associated with cardiovascular side effects. While not extensively reported for this compound in the provided preclinical data, it is a potential area for monitoring if unexpected toxicity arises.
Q2: I am not observing significant tumor growth inhibition. What are the possible reasons and solutions?
A2: Lack of efficacy can be due to several factors.
-
Sub-optimal Dosage: The administered dose may be too low for the specific tumor model. Consider a dose-escalation study, carefully monitoring for toxicity, to determine the maximum tolerated dose (MTD) in your model. Doses up to 15 mg/kg have been shown to be effective.[1][4]
-
Administration Route and Bioavailability: Oral bioavailability of a compound can be variable. If using oral administration with limited efficacy, consider switching to intravenous administration to ensure systemic exposure.
-
Tumor Model Resistance: The selected tumor cell line may be inherently resistant to this compound. Sensitivity to this compound can be influenced by factors such as telomere length.[2] Consider testing this compound on a panel of cell lines in vitro to assess sensitivity before proceeding with in vivo studies.
-
Treatment Duration: The anti-tumor effects of telomerase inhibitors may take time to become apparent. Ensure the treatment duration is sufficient. Some studies have administered this compound for at least 15 consecutive days.[1][4]
-
Combination Therapy: If single-agent efficacy is limited, consider combining this compound with a synergistic agent like paclitaxel or irinotecan.[2][5]
Q3: My this compound formulation is precipitating. How can I improve its solubility?
A3: For intravenous administration, this compound is typically dissolved in PBS. If you encounter solubility issues:
-
Gentle Warming and Sonication: Gently warming the solution and using a sonicator can aid in dissolution.
-
Fresh Preparation: Prepare the formulation immediately before administration to minimize the chances of precipitation.
-
Co-solvents: While not explicitly detailed in the provided search results for this compound, for research purposes, the use of a small percentage of a biocompatible co-solvent (e.g., DMSO) followed by dilution in PBS could be explored, but its potential toxicity must be considered and controlled for.
Quantitative Data Summary
Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Mouse Strain | This compound Dosage and Schedule | Administration Route | Observed Efficacy | Reference |
| UXF1138L Uterine Carcinoma | Nude Mice | 5 mg/kg, twice weekly | Oral (p.o.) | Marginal tumor growth inhibition as a single agent. Complete remissions in combination with Taxol. | [2] |
| M14 Melanoma, PC3 Prostate, H460 NSCLC, CG5 Breast, HT29 Colon Carcinoma | CD-1 Nude Mice | 15 mg/kg, daily for 15 days | Intravenous (i.v.) | CG5: ~80% Tumor Weight Inhibition (TWI), 80% complete response, 40% cured. Other models: ~50% TWI. | [1][4] |
| HT29 Colon Carcinoma | Nude Mice | 10 mg/kg/day for 15 consecutive days | Intravenous (i.v.) | Significant tumor growth inhibition. Synergistic effect when combined with irinotecan. | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Human Tumor Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., CD-1 nude mice), 6-8 weeks old.[4]
-
Allow animals to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 M14 or PC-3 cells) into the flank of each mouse.[2]
-
Monitor tumor growth regularly using calipers.
-
-
Animal Randomization and Grouping:
-
When tumors reach a palpable size (e.g., ~300 mg), randomize the mice into treatment and control groups (n=5-10 mice per group).[1]
-
-
This compound Formulation and Administration:
-
Formulation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., PBS for IV injection). Prepare fresh on the day of administration.
-
Dosage: Based on the literature, a dose of 15 mg/kg can be used for intravenous administration.[1][4]
-
Administration: Administer this compound intravenously daily for 15 consecutive days.[1][4] The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice weekly.[2]
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, appetite, or appearance).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Endpoint Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: Mechanism of action of this compound leading to tumor cell growth inhibition.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound G-quadruplex ligand induces anti-proliferative effects in brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Off-Target Effects of RHPS4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of RHPS4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant mitochondrial dysfunction in our cell cultures at low concentrations of this compound, even without detectable nuclear DNA damage. Is this a known off-target effect?
A1: Yes, this is a well-documented off-target effect of this compound. At low doses, this compound has been shown to preferentially localize to mitochondria rather than the nucleus.[1][2] This localization can lead to the inhibition of mitochondrial DNA (mtDNA) replication and transcription, resulting in a decrease in mtDNA copy number and the depletion of respiratory complexes.[1][2][3] Consequently, researchers may observe impaired mitochondrial function, altered mitochondrial morphology with clustering around the nucleus, and reduced cellular radio-resistance, independent of the canonical telomeric effects.[2][4][5]
Q2: Our experiments are showing unexpected cardiovascular-related toxicities in animal models treated with this compound. What could be the underlying cause?
A2: Cardiotoxicity is a known and significant off-target effect of this compound that has hindered its clinical development.[6][7] These effects are likely related to the interaction of this compound with various cardiovascular-related receptors and ion channels. Specifically, this compound has been shown to interact with the β2 adrenergic receptor and M1, M2, and M3 muscarinic receptors.[6][7] Furthermore, it is a potent inhibitor of the hERG (human Ether-a-go-go-Related Gene) tail current, which can lead to cardiac arrhythmias.[6][7]
Q3: We are seeing a reduction in the expression of certain DNA repair proteins, such as CHK1 and RAD51, upon this compound treatment. Is this related to its G-quadruplex activity?
A3: The reduction of CHK1 and RAD51 protein and transcript levels upon this compound treatment has been observed.[1] This effect is thought to be a consequence of this compound stabilizing G-quadruplex structures in the promoter regions of these genes, thereby inhibiting their transcription. This impairment of the replication stress response and DNA repair pathways contributes to the anti-proliferative effects of this compound, representing a potential off-target mechanism that is distinct from its action at telomeres.[1]
Q4: Does this compound exclusively target telomeric G-quadruplexes?
A4: While this compound is a potent stabilizer of telomeric G-quadruplexes, it is not exclusively selective for them.[8][9] this compound can also bind to and stabilize G-quadruplex structures that can form in other genomic regions, such as the promoter regions of oncogenes like c-Myc.[10] This can lead to the downregulation of the expression of these genes, contributing to the overall anti-cancer activity of the compound. Its ability to intercalate into duplex DNA, although with lower affinity, has also been noted.[9]
Q5: We are observing conflicting results in different cancer cell lines regarding their sensitivity to this compound. What factors might contribute to this variability?
A5: The sensitivity of cancer cell lines to this compound can be influenced by several factors. One key factor is the telomere length of the cells, with some studies showing a correlation between shorter telomeres and increased sensitivity.[11] Additionally, the expression levels of telomere-protective proteins like POT1 and TRF2 can play a role; overexpression of these proteins can antagonize the effects of this compound and confer resistance.[12][13] Furthermore, the cellular capacity to respond to DNA damage and the status of DNA repair pathways can also impact the efficacy of this compound. The inherent resistance of certain tumor types and the presence of cancer stem cells can also contribute to differential sensitivity.[11][14]
Troubleshooting Guides
Issue 1: Unexpectedly high cellular toxicity at low this compound concentrations.
-
Possible Cause: Mitochondrial toxicity due to off-target effects.
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Perform assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining), oxygen consumption rates (e.g., Seahorse analyzer), and ATP production.
-
Quantify mtDNA: Use qPCR to determine the mitochondrial DNA copy number relative to nuclear DNA. A significant decrease would indicate mitochondrial replication inhibition.
-
Visualize Mitochondria: Employ live-cell imaging with mitochondrial-specific dyes (e.g., MitoTracker) to observe changes in mitochondrial morphology and localization.
-
Lower Concentration: If the primary target is nuclear G-quadruplexes, consider lowering the this compound concentration to a range where mitochondrial effects are minimized, as previous studies have shown these effects at doses that do not induce detectable nuclear DNA damage.[4]
-
Issue 2: Inconsistent anti-proliferative effects across different experimental setups.
-
Possible Cause: Variability in experimental conditions or cell line characteristics.
-
Troubleshooting Steps:
-
Verify Cell Line Telomere Length: If possible, determine the average telomere length of the cell lines being used, as this can correlate with this compound sensitivity.
-
Analyze Telomere-Associated Proteins: Assess the expression levels of POT1 and TRF2 via Western blotting. Higher levels may explain resistance.
-
Standardize Seeding Density: Ensure consistent cell seeding densities across experiments, as confluency can affect cell cycle and drug sensitivity.
-
Confirm this compound Integrity: Verify the concentration and purity of your this compound stock solution.
-
Issue 3: Difficulty in distinguishing on-target telomeric effects from off-target DNA damage.
-
Possible Cause: Overlapping signaling pathways activated by telomere dysfunction and general DNA damage.
-
Troubleshooting Steps:
-
Telomere-Specific Damage Assessment: Utilize Telomere-FISH (Fluorescence In Situ Hybridization) combined with immunofluorescence for DNA damage markers (e.g., γ-H2AX) to specifically identify Telomere Dysfunction-Induced Foci (TIFs).
-
Analyze Cell Cycle Phase: Use flow cytometry to analyze the cell cycle distribution. This compound-induced telomeric damage often leads to a G2/M arrest.[15] In contrast, some off-target effects might induce S-phase arrest.[16][17]
-
Examine Telomere-Specific Proteins: Monitor the localization of telomeric proteins like POT1. Delocalization of POT1 from telomeres is an indicator of this compound-induced telomere uncapping.[12][18]
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Parameter | Cell Line(s) | IC50 Value | Reference |
| Telomerase Inhibition | - | 0.33 µM | [19] |
| Cell Proliferation | PFSK-1 | 2.7 µM | [10][20] |
| Cell Proliferation | DAOY | 2.2 µM | [10][20] |
| Cell Proliferation | U87 | 1.1 µM | [10][20] |
| Cell Proliferation | Res196 | 1.6 µM | [10][20] |
| Cell Proliferation | C17.2 (mouse cerebellar progenitors) | 15 µM | [20][21] |
| Cell Proliferation | HBMEC (human brain endothelial cells) | 5 µM | [20][21] |
Table 2: Observed Off-Target Effects and Associated Concentrations
| Off-Target Effect | Concentration Range | Experimental System | Reference |
| Mitochondrial Localization | Low doses | Live-cell imaging | [1][2] |
| Inhibition of Mitochondrial Transcript Elongation | Low doses | - | [1] |
| Reduction in mtDNA Levels | 0.5 - 2 µM | U2OS cells | [2] |
| hERG Tail Current Inhibition | 1 - 10 µM | Patch-clamp assay | [6][7] |
| Interaction with β2 Adrenergic Receptor | 1 - 10 µM | Receptor binding assay | [6][7] |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
-
Genomic DNA Extraction: Isolate total genomic DNA from both control and this compound-treated cells using a standard DNA extraction kit.
-
Primer Design: Design two sets of primers: one for a mitochondrial gene (e.g., MT-ND1) and one for a single-copy nuclear gene (e.g., B2M).
-
qPCR Reaction: Set up a quantitative PCR reaction using a SYBR Green-based master mix. Include a no-template control for each primer set.
-
Thermal Cycling: Perform the qPCR according to the instrument's protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the Ct (cycle threshold) values for both the mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene amplification to the nuclear gene amplification.
Protocol 2: Assessment of Telomere Dysfunction-Induced Foci (TIFs)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentration of this compound for the specified duration.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-γ-H2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Telomere-FISH:
-
Following the secondary antibody incubation, perform a Telomere-FISH protocol using a fluorescently labeled telomere-specific PNA (Peptide Nucleic Acid) probe.
-
This typically involves further fixation, dehydration, and hybridization with the probe at an elevated temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium containing DAPI.
-
Acquire images using a confocal microscope.
-
Analyze the images for co-localization of the γ-H2AX foci (DNA damage) and the telomere probe signal. The presence of co-localized foci indicates TIFs.
-
Visualizations
Caption: Off-target mitochondrial effects of low-concentration this compound.
Caption: Overview of this compound on-target and off-target signaling pathways.
Caption: Experimental workflow for Telomere Dysfunction-Induced Foci (TIF) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. G-quadruplex ligand this compound compromises cellular radioresistance by inhibiting the mitochondrial adaptive response induced by ionizing irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-quadruplex ligand this compound compromises cellular radio-resistance by blocking the increase in mitochondrial mass and activity induced by ionising irradiation | bioRxiv [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding modes and pathway of this compound to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 11. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. telomerescience.com [telomerescience.com]
- 18. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 21. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
M-selections of RHPS4 for improved efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using RHPS4, a potent G-quadruplex ligand. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a pentacyclic acridinium salt that functions as a G-quadruplex (G4) ligand.[1][2] Its primary mechanism involves binding to and stabilizing G-quadruplex structures in DNA.[1][3] These structures are particularly prevalent in telomeric regions, the protective caps at the ends of chromosomes.[1] By stabilizing the G-quadruplex in the 3' single-stranded G-rich telomeric overhang, this compound prevents the attachment of the enzyme telomerase.[1] This inhibition of telomerase's catalytic and capping functions leads to telomere uncapping and dysfunction.[1]
The uncapped telomeres are recognized by the cell as DNA double-strand breaks, triggering a potent DNA damage response (DDR).[4] This response involves the phosphorylation of factors like γ-H2AX, RAD17, and 53BP1, and is dependent on the ATR kinase.[4] Ultimately, this telomere disruption leads to cell cycle arrest, senescence, or apoptosis in cancer cells.[5][6]
2. What is the optimal concentration and incubation time for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound are highly cell-line dependent and depend on the desired outcome (e.g., short-term DNA damage vs. long-term growth arrest).
-
For inducing a rapid DNA damage response at telomeres, concentrations of around 1 µM for 4 to 24 hours are often effective in sensitive cell lines.[5][7]
-
For long-term cell proliferation or clonogenic assays, lower concentrations (e.g., 0.2 µM to 1 µM) with incubation times of several days (e.g., 7 to 15 days) are typically used.[5]
-
It is crucial to perform a dose-response curve for each new cell line to determine the half-maximal inhibitory concentration (IC50).
3. How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in DMSO.[6][8] A stock solution of 10 mM in fresh, high-quality DMSO is common. It may be necessary to use sonication or gentle heating to ensure complete dissolution.[5] Store the stock solution at -20°C or -80°C and protect it from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
4. Are there known off-target effects of this compound?
Yes, while this compound shows a preference for G-quadruplex DNA, it can also intercalate into duplex DNA, which may contribute to some off-target effects.[9] Additionally, some studies have noted that this compound can induce cardiovascular effects in preclinical models, such as hypotension.[2] More recent research has also highlighted that this compound can localize to mitochondria and affect mitochondrial DNA (mtDNA), which may contribute to its cellular effects, particularly in the context of radiosensitization.[10][11][12]
5. Does this compound work in all types of cancer cells?
This compound has shown efficacy in a wide range of cancer cell lines, including those from breast cancer, melanoma, glioblastoma, and colon cancer.[2][6] However, its effectiveness can vary significantly between different cell lines.[13] Sensitivity to this compound has been correlated with telomere length in some studies, with cells having shorter telomeres showing greater sensitivity.[1] It has also been shown to be effective in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[14]
Troubleshooting Guides
Issue 1: High variability or no significant effect in cell viability/proliferation assays.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. The sensitivity to this compound can vary by more than 10-fold between different cell lines.[13]
-
-
Possible Cause 2: Inappropriate Assay Duration.
-
Solution: The cytotoxic effects of this compound are often more pronounced in long-term assays. Short-term assays (e.g., 48 hours) may show minimal growth inhibition, while longer-term clonogenic or 7-day proliferation assays will better capture its efficacy.[1]
-
-
Possible Cause 3: Cell Seeding Density.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Overly confluent cells may exhibit altered growth kinetics and drug sensitivity.
-
-
Possible Cause 4: Drug Stability.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Inconsistent or artifactual results in the TRAP (Telomeric Repeat Amplification Protocol) assay.
-
Possible Cause 1: Inhibition of Taq Polymerase.
-
Solution: this compound, like many G-quadruplex ligands, can inhibit Taq polymerase, leading to a false positive result for telomerase inhibition.[13] To mitigate this, consider using a modified TRAP assay, such as the TRAP-LIG assay, or include control reactions to assess Taq polymerase activity in the presence of this compound.[13]
-
-
Possible Cause 2: Issues with Cell Lysate.
-
Solution: Ensure the cell lysate is of high quality and has not been subjected to multiple freeze-thaw cycles. Use a consistent amount of protein for each reaction.
-
Issue 3: No detectable increase in DNA damage markers (e.g., γ-H2AX).
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: Increase the concentration of this compound (e.g., 1-5 µM) and/or the incubation time (e.g., 8-24 hours). The induction of a DNA damage response is dose- and time-dependent.[4]
-
-
Possible Cause 2: Overexpression of Telomere-Protective Proteins.
-
Solution: Some cell lines may be resistant to this compound due to high levels of the telomere-binding proteins POT1 or TRF2, which can antagonize the effects of this compound.[4] Consider assessing the expression levels of these proteins in your cell line.
-
-
Possible Cause 3: Cell Cycle Phase.
-
Solution: The effects of this compound on telomeres may be more pronounced in actively dividing cells. Ensure your cells are in the logarithmic growth phase during treatment.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Incubation Time | Reference |
| NCI-60 Panel (mean) | Various | Sulforhodamine B | 13.18 µM | 48 hours | [1] |
| MCF-7 | Breast Cancer | Proliferation | 0.5 - 1 µM | 7-15 days | [5] |
| M14 | Melanoma | Apoptosis Induction | 0.5 - 10 µM | Not specified | [6] |
| U251MG | Glioblastoma | Cell Growth | Not specified | Not specified | [3] |
| U87MG | Glioblastoma | Cell Growth | Not specified | Not specified | [3] |
| H460 | Lung Cancer | Xenograft | 15 mg/kg | 15 days | [5] |
| CG5 | Breast Cancer | Xenograft | 15 mg/kg | 15 days | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Administration | Dosage | Outcome | Reference |
| CG5 Breast Xenograft | i.v. | 15 mg/kg for 15 days | ~80% tumor weight inhibition; 40% of mice cured. | [5] |
| M14, PC3 Xenografts | i.v. | 15 mg/kg for 15 days | ~50% tumor weight inhibition; ~15-day tumor growth delay. | [5] |
| HT29, H460 Xenografts | i.v. | 15 mg/kg for 15 days | ~50% tumor weight inhibition; ~10-day tumor growth delay. | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/Alamar Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Assay: Add the MTT or Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Reading: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 10 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against γ-H2AX and a telomere marker (e.g., TRF1) diluted in blocking buffer overnight at 4°C.[7]
-
Washing: Wash the coverslips three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash the coverslips three times with PBST and mount them onto microscope slides using a mounting medium containing DAPI.
-
Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. TIFs are identified as co-localizing foci of γ-H2AX and TRF1.[7] Score the number of TIFs per cell.
Visualizations
Caption: Mechanism of this compound-induced telomere dysfunction.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Binding modes and pathway of this compound to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. G-quadruplex ligand this compound compromises cellular radioresistance by inhibiting the mitochondrial adaptive response induced by ionizing irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
RHPS4 Preclinical Toxicity Profile: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of RHPS4 in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical animal models?
A1: In preclinical studies, this compound has demonstrated a relatively good toxicological profile in mice. Intravenous administration of 10 mg/kg/day for 15 consecutive days was well-tolerated, with no reports of toxic deaths or significant body weight loss.[1] Similarly, oral administration at 5 mg/kg/day was also well-tolerated in in vivo studies without noticeable side effects.[2] However, it is crucial to note that off-target effects, particularly cardiotoxicity, have been identified as a significant concern, which ultimately halted its progression to clinical trials.[3][4]
Q2: What are the known off-target toxicities of this compound?
A2: The primary off-target toxicity associated with this compound is cardiotoxicity.[3][4] This has been attributed to the compound's interaction with several cardiovascular receptors, including the β2 adrenergic receptor and M1, M2, and M3 muscarinic receptors.[3] Furthermore, this compound has been shown to potently inhibit the hERG (human Ether-a-go-go-Related Gene) tail current, which is a critical component of cardiac action potential repolarization.[3][4]
Q3: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A3: Yes, at higher concentrations, this compound can be cytotoxic to normal cells. For instance, in vitro studies have shown that this compound is sensitive to mouse cerebellar progenitor cells and human brain endothelial cells, with IC50 values of 15 µM and 5 µM, respectively, after a 3-day exposure.[5] This highlights the importance of careful dose selection in experimental models to minimize off-target cellular toxicity.
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
A4: The maximum tolerated dose (MTD) of this compound in mice has been reported for different administration routes. For intravenous administration, a dose of 15 mg/kg/day for 15 consecutive days was used in an acute toxicological study and was found to be non-toxic. For oral administration, a dose of 5 mg/kg/day was identified as half of the maximal tolerated dose and was well-tolerated.
Troubleshooting Guide
Issue: Observed animal distress or weight loss during in vivo this compound administration.
-
Possible Cause: The administered dose may be too high for the specific animal model or strain. While doses up to 15 mg/kg/day intravenously have been reported as well-tolerated in some studies, toxicity can vary.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Immediately reassess the dosage and administration frequency. Compare your protocol with published studies.
-
Dose De-escalation: Consider reducing the dose to a lower, previously reported safe level (e.g., 5-10 mg/kg/day intravenously or 5 mg/kg/day orally).
-
Monitor Animal Health: Increase the frequency of animal monitoring, including daily body weight measurements, food and water intake, and clinical signs of distress.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the observed toxicity by including a vehicle-only control group.
-
Issue: Inconsistent or unexpected experimental results.
-
Possible Cause: Issues with the preparation, stability, or administration of the this compound solution.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and integrity of your this compound stock.
-
Solubility and Stability: this compound is water-soluble. However, ensure it is fully dissolved before administration. Prepare fresh solutions for each experiment to avoid degradation.
-
Route of Administration: The route of administration can significantly impact bioavailability and toxicity. Ensure the chosen route (e.g., intravenous, intraperitoneal, oral) is appropriate for your experimental goals and is performed consistently.
-
Issue: Suspected cardiotoxicity in animal models.
-
Possible Cause: As a known cardiotoxic agent, this compound can induce cardiac-related adverse effects.
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: If feasible, incorporate cardiovascular monitoring into your study design. This could include electrocardiogram (ECG) measurements to assess for arrhythmias or changes in QT interval.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of cardiac tissue to look for any signs of damage.
-
Consider Alternative Compounds: If cardiotoxicity is a recurring issue and is confounding your experimental results, you may need to consider using a less cardiotoxic G-quadruplex ligand if the primary goal is not to study this specific toxicity.
-
Quantitative Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| Well-Tolerated Dose | Mouse | Intravenous | 10 mg/kg/day for 15 days | [1] |
| Well-Tolerated Dose | Mouse | Oral | 5 mg/kg/day | [2] |
| IC50 (Mouse Cerebellar Progenitor Cells) | Mouse | In vitro | 15 µM (3-day exposure) | [5] |
| IC50 (Human Brain Endothelial Cells) | Human | In vitro | 5 µM (3-day exposure) | [5] |
Experimental Protocols
In Vivo Acute Toxicity Assessment in Mice
-
Animal Model: Healthy mice (specific strain may vary, e.g., CD-1 nude mice).
-
Drug Preparation: this compound is water-soluble and can be dissolved in phosphate-buffered saline (PBS).
-
Administration: Intravenous (i.v.) injection.
-
Dosage: Up to 15 mg/kg body weight, administered daily for 15 consecutive days.
-
Monitoring:
-
Animal Fitness: Daily observation for any signs of toxicity, such as changes in behavior, posture, or activity.
-
Body Weight: Record body weight daily.
-
Blood Counts: At the end of the treatment period, collect blood samples for complete blood count (CBC) analysis to assess effects on hematological parameters.
-
Histological Analysis: After euthanasia, perform gross necropsy and collect major organs for histological examination to identify any pathological changes.
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced DNA Damage Response
Caption: this compound stabilizes G-quadruplex structures at telomeres, leading to a DNA damage response and subsequent apoptosis.
Experimental Workflow for In Vivo Toxicity Study
Caption: A typical workflow for assessing the in vivo toxicity of this compound in a preclinical mouse model.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 5. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
RHPS4 Radiosensitization Enhancer: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RHPS4 to enhance the radiosensitization effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which this compound enhances radiosensitivity?
A1: this compound is a potent G-quadruplex (G4) stabilizing ligand.[1][2] Its primary mechanism for radiosensitization involves binding to and stabilizing G4 structures, particularly at telomeres.[1][3] This stabilization disrupts telomere architecture, leading to telomeric dysfunction. The cell recognizes these dysfunctional telomeres as DNA double-strand breaks (DSBs), which activates a DNA damage response.[2] This action, combined with the DNA damage induced by ionizing radiation, leads to delayed DNA repair, an increase in lethal chromosomal aberrations (like telomeric fusions), and ultimately, enhanced cell death.[1][3][4]
Q2: Does this compound have other mechanisms of action that contribute to radiosensitization?
A2: Yes, emerging research indicates that this compound also localizes to mitochondria.[5][6][7] Within the mitochondria, it can stabilize mitochondrial G4s, disrupting mitochondrial DNA (mtDNA) replication and transcription.[5][6] This leads to mitochondrial dysfunction and compromises the adaptive responses that cancer cells often use to resist radiotherapy, such as increasing mitochondrial mass and activity.[5][6] This mitochondrial-targeted action presents a novel aspect of its radiosensitizing capabilities, independent of its effects on telomeres.[6]
Q3: What is the rationale for combining this compound with radiation therapy?
A3: The combination of this compound and ionizing radiation creates a synergistic effect on cancer cells.[1] this compound induces telomere dysfunction, making the cancer cells more vulnerable to the DNA damage caused by radiation.[4] This combination leads to a more significant reduction in cell survival and can delay the repair of radiation-induced DNA double-strand breaks.[1][2] This enhanced effect could potentially allow for lower, less toxic doses of radiation to be used in clinical settings.
Q4: Is the radiosensitizing effect of this compound consistent across all cancer cell types?
A4: The sensitivity to this compound and its radiosensitizing effects can vary between different cancer cell lines.[1][8] For example, studies have shown that glioblastoma stem-like cells (GSCs) may respond differently to this compound compared to more differentiated glioblastoma cells.[3] While differentiated cells show telomere dysfunction as the primary driver of radiosensitization, GSCs might be affected through the induction of replicative stress and depletion of DNA repair proteins like CHK1 and RAD51.[3] Therefore, it is crucial to determine the optimal concentration and treatment conditions for each specific cell line.
Q5: What are the known off-target effects or toxicities associated with this compound?
A5: While highly effective, preclinical studies have indicated potential for off-target toxicities. One significant concern that has been noted is cardiotoxicity, which has hindered its clinical development.[9] In vitro, high concentrations of this compound can also affect normal cells, so it is essential to establish a therapeutic window where it is effective against cancer cells while minimizing damage to non-malignant cells.[1][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Cell line instability or heterogeneity. | Ensure you are using a consistent passage number for your cells. Perform cell line authentication to rule out contamination or misidentification. |
| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the final concentration using spectrophotometry if possible. | |
| Low or no radiosensitization effect observed | Sub-optimal this compound concentration. | Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. The optimal concentration for radiosensitization is often sub-micromolar and below the IC50.[1] |
| Inappropriate timing of this compound treatment and irradiation. | The timing of drug administration relative to irradiation is critical. A common protocol is to pre-treat cells with this compound for a specific period (e.g., 24-72 hours) before irradiation to allow for the induction of telomere dysfunction.[1] | |
| Cell line resistance. | As noted, some cell lines, particularly stem-like cells, may have different sensitivity mechanisms.[3] Consider investigating alternative markers of drug efficacy beyond telomere dysfunction, such as markers of replicative stress or mitochondrial function.[3][5] | |
| High levels of toxicity in control (this compound only) group | This compound concentration is too high. | Reduce the concentration of this compound. The goal is to use a concentration that sensitizes the cells to radiation without causing significant cell death on its own. |
| Prolonged exposure to this compound. | Optimize the duration of this compound treatment. A shorter incubation period may be sufficient to induce radiosensitization with less toxicity. | |
| Difficulty in detecting telomere dysfunction | Insufficient this compound-induced damage. | Increase the concentration of this compound or the duration of treatment. Ensure positive controls are included in your Telomere Dysfunction-Induced Foci (TIF) assay. |
| Technical issues with the TIF assay. | Verify the quality of your primary and secondary antibodies. Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization of your cells. |
Data Presentation
Table 1: this compound IC50 Values in Various Brain Tumor Cell Lines (72-hour exposure)
| Cell Line | Tumor Type | IC50 (µM) |
| PFSK-1 | CNS PNET | 2.7 |
| DAOY | Medulloblastoma | 2.2 |
| U87 | Glioblastoma | 1.1 |
| Res196 | Ependymoma | 1.6 |
| KNS42 | Glioblastoma | >50 |
| C6 | Glioma | >50 |
Data extracted from literature.[8][10] Values can vary based on experimental conditions.
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Treatment | Outcome |
| CG5 Breast Xenograft | 15 mg/kg IV for 15 days | ~80% tumor weight inhibition, 40% of mice cured.[11] |
| M14, PC3 Xenografts | 15 mg/kg IV for 15 days | ~50% tumor weight inhibition, ~15-day tumor growth delay.[11] |
| HT29, H460 Xenografts | 15 mg/kg IV for 15 days | ~50% tumor weight inhibition, ~10-day tumor growth delay.[11] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent.
Methodology:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation.
-
This compound Treatment: After 24 hours, treat the cells with the desired concentration of this compound or vehicle control.
-
Irradiation: Following the desired pre-treatment period with this compound (e.g., 24 hours), irradiate the cells with varying doses of X-rays or other radiation sources.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 7-14 days, or until colonies are visible.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells. The plating efficiency and surviving fraction are then calculated.
Immunofluorescence for γH2AX and 53BP1 Foci (DNA Damage)
This method is used to visualize and quantify DNA double-strand breaks.
Methodology:
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound and/or radiation as per the experimental design.
-
Fixation: At desired time points post-treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and/or 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nucleus). Image using a fluorescence microscope.
-
Analysis: Quantify the number of foci per nucleus using image analysis software.
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with this compound and/or radiation.
-
Harvesting: At the end of the treatment period, harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to remove RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: this compound-induced telomere dysfunction pathway leading to radiosensitization.
Caption: this compound's mitochondrial pathway contributing to radiosensitization.
Caption: General experimental workflow for studying this compound-mediated radiosensitization.
References
- 1. The G-quadruplex-stabilising agent this compound induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The G-quadruplex-stabilizing ligand this compound enhances sensitivity of U251MG glioblastoma cells to clinical carbon ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G-quadruplex ligand this compound compromises cellular radioresistance by inhibiting the mitochondrial adaptive response induced by ionizing irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. telomerescience.com [telomerescience.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
RHPS4 Technical Support Center: Troubleshooting and Methodologies
Welcome to the technical support center for RHPS4, a potent G-quadruplex stabilizing ligand. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and limitations encountered when using this compound in experimental settings. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: I am observing significant toxicity in my non-cancerous cell lines. How can I mitigate this?
A1: Off-target toxicity is a known limitation of this compound. Here are some strategies to address this:
-
Dose Optimization: Determine the optimal concentration of this compound that induces the desired effect in your cancer cell line while minimizing toxicity in normal cells. A dose-response curve comparing cancer and normal cell lines is crucial.
-
Combination Therapy: Consider using this compound at a lower, less toxic concentration in combination with other anti-cancer agents. Synergistic effects have been observed with topoisomerase I inhibitors like irinotecan and mitotic spindle poisons like paclitaxel[1][2].
-
Alternative Ligands: If toxicity remains a concern, consider exploring newer derivatives of this compound that have been developed to have improved toxicological profiles[3][4].
Q2: My this compound solution appears to have poor solubility. How can I improve it?
A2: this compound is known to be water-soluble, but issues can still arise. Here are some troubleshooting steps:
-
Solvent Selection: While this compound is water-soluble, for in vitro studies, it is often dissolved in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO)[5][6]. Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic (typically <0.5%). For in vivo studies, formulations in saline with 0.5% CMC-Na/0.1% Tween-80 or 15% Cremophor EL have been used[7].
-
Sonication and Heating: To aid dissolution, gentle heating and/or sonication can be employed. However, be cautious with temperature to avoid degradation of the compound[7].
-
Fresh Preparations: Prepare fresh solutions of this compound for each experiment to avoid potential precipitation or degradation over time.
Q3: I am getting inconsistent or unexpected results in my TRAP (Telomeric Repeat Amplification Protocol) assay. Could this compound be interfering with the assay?
A3: Yes, this compound has been shown to inhibit Taq polymerase in cell-free TRAP assays[8][9]. This can lead to a false positive indication of telomerase inhibition.
-
Modified TRAP Assay Protocol: To circumvent this, a modified protocol can be used where this compound is removed from the reaction mixture before the PCR amplification step. This can be achieved by ethanol precipitation of the telomere-extended products after the telomerase reaction and before adding the PCR mix[9].
-
Dose-Response in TRAP Assay: Be aware that complete abrogation of telomerase activity in cell-free assays can be observed at this compound concentrations below the IC50 for growth inhibition in cell culture[8].
-
Alternative Telomerase Assays: If problems persist, consider using alternative methods to measure telomerase activity that are not PCR-based, or validate your TRAP results with other techniques.
Q4: My cancer cells are showing resistance to this compound treatment. What could be the cause and how can I address it?
A4: Resistance to this compound can be multifactorial. Here are some potential mechanisms and solutions:
-
Overexpression of Telomere-Binding Proteins: Overexpression of the telomere-binding proteins POT1 and TRF2 has been shown to antagonize the effects of this compound and confer resistance[2][8][10]. You can assess the expression levels of these proteins in your resistant cell lines via Western blotting or qPCR.
-
Combination Therapy: As mentioned for toxicity, combination therapy can be an effective strategy to overcome resistance. Combining this compound with other agents that have different mechanisms of action can create synthetic lethality.
-
Alternative G-Quadruplex Ligands: Different G-quadruplex ligands may have varying affinities and binding modes, and some may be effective in cells resistant to this compound.
Q5: I am concerned about the potential for off-target cardiovascular toxicity. What is known about this and are there alternatives?
A5: this compound has been reported to have off-target effects on cardiovascular physiology, including inhibition of the hERG channel and interaction with the human recombinant β2 adrenergic receptor, which has limited its clinical development[3].
-
Use of Newer Derivatives: Researchers have developed derivatives of this compound, such as compound 8 (also referred to as Ligand #190 in some studies), which exhibit reduced off-target effects while maintaining potent on-target activity[3][4]. If cardiotoxicity is a concern for your application, consider using these newer compounds.
-
In Vitro Models: When assessing new compounds, utilize in vitro assays, such as patch-clamp assays for hERG channel activity, to screen for potential cardiotoxicity early in the development process.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to aid in experimental design.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 | [8][11] |
| DAOY | Medulloblastoma | 2.2 | [8][11] |
| U87 | Glioblastoma | 1.1 | [8][11] |
| Res196 | Ependymoma | 1.6 | [8][11] |
| C17.2 | Mouse Cerebellar Progenitor Cells | 15 | [8][11] |
| HBMEC | Human Brain Endothelial Cells | 5 | [8][11] |
| MCF-7 | Breast Cancer | ~0.5-1 (for growth arrest) | [7] |
| U2OS | Osteosarcoma (ALT-positive) | 1.4 | [12] |
| SAOS-2 | Osteosarcoma (ALT-positive) | 1.6 | [12] |
| HOS | Osteosarcoma (telomerase-positive) | 1.2 | [12] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Administration | Dosage | Outcome | Reference |
| CG5 Breast Xenograft | IV, daily for 15 days | 15 mg/kg | ~80% tumor weight inhibition, 40% cured | [7] |
| M14, PC3, HT29, H460 Xenografts | IV, daily for 15 days | 15 mg/kg | ~50% tumor weight inhibition, 10-15 day growth delay | [7] |
| HT29 Xenograft (with Irinotecan) | Irinotecan followed by this compound | - | Significant inhibition and delay of tumor growth, increased survival | [1][13] |
| UXF1138L Xenograft (with Taxol) | - | - | Tumor remissions and enhanced telomere dysfunction | [2] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Proliferation (Alamar Blue) Assay
-
Cell Seeding: Seed cells at a density of 5 x 104 cells per well in a 24-well plate.
-
Drug Exposure: After 24 hours, expose cells to a range of this compound concentrations (e.g., 0.5–50.0 µM) for 72 hours. Include a vehicle-only control.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (e.g., 4 hours) at 37°C.
-
Fluorescence Measurement: Measure fluorescence emission at 585 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only treated controls.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Fixation: Harvest cells and fix them with cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (e.g., 20 µg/mL) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
Telomere Repeat Amplification Protocol (TRAP) Assay
-
Lysate Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., CHAPS buffer).
-
Telomerase Extension: Incubate the cell lysate with a telomerase substrate (TS) primer to allow for telomere elongation.
-
This compound Treatment (in lysate): For control experiments on Taq polymerase inhibition, this compound can be added to the lysate.
-
Ethanol Precipitation (Modified Protocol): To avoid Taq polymerase inhibition, precipitate the telomere-extended products with ethanol after the extension step and before PCR amplification.
-
PCR Amplification: Resuspend the DNA and perform PCR using a forward primer (TS) and a reverse primer (ACX).
-
Gel Electrophoresis: Separate the PCR products on a polyacrylamide gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic ladder pattern of telomerase activity.
Immunofluorescence for DNA Damage Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 2% formaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunolabeling:
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-γ-H2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
For telomere-induced foci (TIFs), co-stain with an antibody against a telomere protein (e.g., anti-TRF1).
-
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
Validation & Comparative
A Comparative Analysis of G-Quadruplex Ligands: RHPS4 vs. Telomestatin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapeutics, the stabilization of G-quadruplex (G4) structures within telomeres and oncogene promoters has emerged as a promising strategy. This guide provides a detailed, objective comparison of two prominent G4-stabilizing ligands, RHPS4 and Telomestatin, focusing on their performance in cancer cells, supported by experimental data.
At a Glance: Key Differences and Similarities
| Feature | This compound | Telomestatin |
| Chemical Class | Pentacyclic Acridine | Macrocyclic Polyoxazole |
| Primary Target | Telomeric and oncogene promoter G-quadruplexes | Telomeric G-quadruplexes |
| Mechanism of Action | G-quadruplex stabilization, telomerase inhibition, telomere uncapping, DNA damage response | G-quadruplex stabilization, potent telomerase inhibition, telomere uncapping |
| Reported Activity | Preclinical efficacy in various cancer models, including brain tumors and melanoma.[1][2][3][4] | Potent telomerase inhibition and anti-proliferative effects in leukemia and multiple myeloma models.[5] |
| Clinical Development | Preclinical; further development may be impacted by off-target effects. | Reported to have entered clinical trials.[6] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Telomestatin, providing a comparative view of their potency in inhibiting telomerase and cancer cell growth. It is important to note that the experimental conditions may vary between studies, affecting direct comparability.
Table 1: Telomerase Inhibition
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | TRAP Assay | Cell-free | 0.33 µM | [7] |
| Telomestatin | TRAP Assay | Cell-free | 5 nM |
Note: A direct comparison of IC50 values should be made with caution due to potential variations in assay conditions.
Table 2: In Vitro Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (72h-120h) | Reference |
| This compound | U2OS | Osteosarcoma (ALT) | 1.4 µM | [8] |
| SAOS-2 | Osteosarcoma (ALT) | 1.6 µM | [8] | |
| HOS | Osteosarcoma (Telomerase+) | 1.2 µM | [8] | |
| PFSK-1 | CNS PNET | 2.7 µM | [1] | |
| DAOY | Medulloblastoma | 2.2 µM | [1] | |
| U87 | Glioblastoma | 1.1 µM | [1] | |
| Telomestatin | SW39 | Telomerase-positive | 4.1 µM | [9] |
| SW26 | ALT-positive | Not specified | [9] |
ALT: Alternative Lengthening of Telomeres
Mechanism of Action: A Deeper Dive
Both this compound and Telomestatin exert their anti-cancer effects primarily by stabilizing G-quadruplex structures, which are non-canonical secondary DNA structures found in guanine-rich sequences, such as those in telomeres and the promoter regions of oncogenes like c-myc.
Telomere Dysfunction
Stabilization of the G-quadruplex at the 3' single-stranded overhang of telomeres physically obstructs the binding of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells. This leads to:
-
Telomerase Inhibition: Both compounds are potent inhibitors of telomerase activity.
-
Telomere Uncapping: The stabilization of the G-quadruplex structure displaces key telomere-capping proteins, such as POT1 and TRF2, which are essential for protecting chromosome ends. This "uncapping" exposes the telomere, triggering a DNA damage response (DDR).
-
This compound has been shown to rapidly delocalize POT1 from telomeres, while the removal of TRF2 occurs after more prolonged exposure.[3]
-
Telomestatin also leads to a decrease in both POT1 and TRF2 at telomeric sites.
-
-
DNA Damage Response: The uncapped telomeres are recognized as DNA double-strand breaks, activating DNA damage signaling pathways, leading to cell cycle arrest and apoptosis.
Oncogene Regulation
G-quadruplex structures are also found in the promoter regions of several oncogenes, most notably c-myc. Stabilization of these structures can repress the transcription of these genes, contributing to the anti-proliferative effects of the ligands. Both this compound and Telomestatin have been reported to stabilize the c-myc promoter G-quadruplex.[1]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Telomestatin, and a typical experimental workflow for their evaluation.
References
- 1. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the G-Quadruplex Ligands RHPS4 and BRACO-19 for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent G-quadruplex (G4) stabilizing ligands, RHPS4 and BRACO-19. Both compounds are investigated for their potential as anticancer agents through their interaction with G-quadruplex structures, particularly within telomeres, leading to telomerase inhibition and cell cycle arrest. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound and BRACO-19 are potent G-quadruplex ligands that exhibit anticancer properties by stabilizing G4 structures in telomeric DNA, thereby inhibiting telomerase activity and inducing a DNA damage response. While both molecules share a common mechanism of action, their efficacy in terms of telomerase inhibition, cytotoxicity, and in vivo anti-tumor activity can vary depending on the specific cancer cell type and experimental conditions. This guide aims to provide a clear, data-driven comparison to aid researchers in the selection and application of these compounds in their studies.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and BRACO-19 from various experimental studies. It is important to note that the data are compiled from different sources and experimental conditions may vary.
Table 1: In Vitro Telomerase Inhibition
| Compound | Assay | IC50 / EC50 | Source |
| This compound | TRAP Assay | 0.33 µM | [1][2] |
| BRACO-19 | TRAP-LIG Assay | 6.3 µM | [3] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
This compound
| Cell Line | Assay Duration | IC50 (µM) | Source |
| Uterus Carcinoma (UXF1138L) | Not Specified | 0.4 (MTT) / 0.02 (Clonogenic) | [1] |
| Prostate Cancer (PC3) | Not Specified | 1.8 (MTT) / 0.03 (Clonogenic) | [1] |
| Breast Cancer (MCF-7) | 5 days (SRB) | 2.0 (wt-hTERT) / 0.2 (mt-hTERT) | [2] |
| CNS PNET (PFSK-1) | 72 hours | 2.7 | [4] |
| Medulloblastoma (DAOY) | 72 hours | 2.2 | [4] |
| Glioblastoma (U87) | 72 hours | 1.1 | [4] |
| Ependymoma (Res196) | 72 hours | 1.6 | [4] |
| Glioblastoma (KNS42) | 72 hours | 15.0 | [4] |
| Glioma (C6) | 72 hours | 26.0 | [4] |
| NCI 60 Cell Line Panel (Mean) | 48 hours (SRB) | 13.18 | [1] |
BRACO-19
| Cell Line | Assay Duration | IC50 (µM) | Source |
| Human Glioblastoma (U87) | 72 hours | 1.45 | [5] |
| Human Glioblastoma (U251) | 72 hours | 1.55 | [5] |
| Human Glioblastoma (SHG-44) | 72 hours | 2.5 | [5] |
| Rat Glioma (C6) | 72 hours | 27.8 | [5] |
| Bronchial Epithelial (16HBE14o-) | Not Specified | 3.5 - 13.5 | [6] |
| Bronchial Epithelial (Calu-3) | Not Specified | 3.5 - 13.5 | [6] |
| Human Alveolar Epithelial | Not Specified | 3.5 - 13.5 | [6] |
Table 3: G-Quadruplex versus Duplex DNA Selectivity
| Compound | Selectivity (G4 vs. Duplex) | Source |
| This compound | ~10-fold | [7] |
| BRACO-19 | ~40-fold | [7] |
Table 4: In Vivo Antitumor Activity
This compound
| Tumor Model | Dosing Regimen | Outcome | Source |
| M14 Melanoma Xenograft | 15 mg/kg i.v. for 15 days | Tumor weight inhibition | [8] |
| PC3 Prostate Xenograft | 15 mg/kg i.v. for 15 days | Tumor weight inhibition | [8] |
| H460 NSCLC Xenograft | 15 mg/kg i.v. for 15 days | Tumor weight inhibition | [8] |
| CG5 Breast Xenograft | 15 mg/kg i.v. for 15 days | 80% Tumor weight inhibition, 40% cured | [8] |
| HT29 Colon Xenograft | 15 mg/kg i.v. for 15 days | Tumor weight inhibition | [8] |
| U251MG Glioblastoma Xenograft (with Taxol) | Not Specified | Tumor remissions | [1] |
BRACO-19
| Tumor Model | Dosing Regimen | Outcome | Source |
| UXF1138L Uterus Carcinoma Xenograft | Not Specified | 96% growth inhibition | [9] |
| DU-145 Prostate Cancer Xenograft | Not Specified | Significant tumor regression | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
1. Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 lysis buffer).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
2. Telomerase Extension:
-
Prepare a reaction mix containing the cell extract, a telomerase substrate (TS) primer, dNTPs, and reaction buffer.
-
Incubate the reaction at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
Inactivate the telomerase by heating at 95°C for 5 minutes.
3. PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.
-
Perform PCR amplification for 25-30 cycles with annealing temperatures typically between 50-60°C.
4. Detection:
-
Analyze the PCR products on a polyacrylamide gel.
-
The presence of a characteristic ladder of 6-bp repeats indicates telomerase activity.
-
Quantify the band intensities to determine the relative telomerase activity.
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
The G4-FID assay is a high-throughput method to determine the binding affinity and selectivity of ligands for G-quadruplex DNA.
1. Principle:
-
A fluorescent probe, such as Thiazole Orange (TO), exhibits low fluorescence in solution but becomes highly fluorescent upon binding to G-quadruplex DNA.
-
A test ligand that binds to the G-quadruplex will displace the fluorescent probe, leading to a decrease in fluorescence.
2. Procedure:
-
Prepare a solution of pre-folded G-quadruplex DNA and the fluorescent probe (e.g., TO) in a suitable buffer.
-
Add increasing concentrations of the test ligand (this compound or BRACO-19) to the solution.
-
Measure the fluorescence intensity at each ligand concentration.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of the ligand concentration.
-
The concentration of the ligand that causes a 50% reduction in fluorescence (DC50) is determined.
-
The DC50 value is inversely proportional to the binding affinity of the ligand for the G-quadruplex.
-
To assess selectivity, the assay is also performed with duplex DNA.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
1. Cell Plating and Treatment:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (this compound or BRACO-19) for the desired duration (e.g., 48-120 hours).
2. Cell Fixation:
-
Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates with water to remove the TCA.
3. Staining:
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
4. Solubilization and Measurement:
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510-565 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to proliferate and form a colony.
1. Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low density of cells (e.g., 100-1000 cells per well) in 6-well plates.
2. Treatment:
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Alternatively, treat cells in suspension before plating.
3. Incubation:
-
Incubate the plates for 1-3 weeks to allow for colony formation.
4. Staining and Counting:
-
Fix the colonies with a solution such as methanol or glutaraldehyde.
-
Stain the colonies with a dye like crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
5. Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition to determine the cytotoxic effect of the compound.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound and BRACO-19.
Caption: Mechanism of action for G-quadruplex ligands this compound and BRACO-19.
Caption: Experimental workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Caption: Workflow for the G4-Fluorescent Intercalator Displacement (G4-FID) assay.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doi.org [doi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
RHPS4: A Selective Anticancer Agent Targeting G-Quadruplex DNA
For Researchers, Scientists, and Drug Development Professionals
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) has emerged as a promising selective anticancer agent that exerts its effects by stabilizing G-quadruplex (G4) DNA structures. These four-stranded structures, prevalent in telomeric regions and oncogene promoter sites, are crucial for maintaining telomere length and regulating gene expression in cancer cells. By locking these structures in place, this compound disrupts essential cellular processes, leading to cancer cell death while exhibiting a greater degree of selectivity for malignant cells over their normal counterparts. This guide provides a comparative overview of this compound's performance against other G-quadruplex ligands, supported by experimental data and detailed methodologies.
Mechanism of Action: Disrupting Telomere Integrity and Inducing DNA Damage
This compound's primary mechanism of action involves the stabilization of G-quadruplex structures at the 3' single-stranded guanine-rich telomeric overhang.[1][2] This stabilization prevents the binding of telomerase, the enzyme responsible for elongating telomeres, thereby inhibiting its catalytic and capping functions.[1][2] The resulting telomere uncapping is recognized by the cell as a DNA double-strand break, triggering a potent DNA damage response.[2][3] This response is characterized by the phosphorylation of H2AX (forming γ-H2AX) and the activation of DNA repair pathways.[2][3] Ultimately, this cascade of events leads to cell cycle arrest, senescence, and apoptosis in cancer cells.[3][4]
dot
Caption: Signaling pathway of this compound's anticancer activity.
Comparative In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines and compared with normal cell lines and other G-quadruplex ligands like BRACO-19 and Telomestatin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | UXF1138L | Uterine Carcinoma | Low (not specified) | [1] |
| NCI 60 Cell Line Screen (mean) | Various | 13.18 | [2] | |
| HOS | Osteosarcoma | 1.2 | [5] | |
| U2OS | Osteosarcoma (ALT) | 1.4 | [5] | |
| SAOS-2 | Osteosarcoma (ALT) | 1.6 | [5] | |
| BRACO-19 | UXF1138L | Uterine Carcinoma | 2.5 | [6] |
| U87 | Glioblastoma | 1.45 | [7] | |
| U251 | Glioblastoma | 1.55 | [7] | |
| SHG-44 | Glioblastoma | 2.5 | [7] | |
| C6 | Glioma | 27.8 | [7] | |
| Telomestatin | SiHa | Cervical Cancer | Growth inhibition at 5-7.5 µM | [8] |
| HeLa | Cervical Cancer | Growth inhibition at 5-7.5 µM | [8] | |
| MCF-7 | Breast Cancer | Growth inhibition at 5-7.5 µM | [8] |
Note: The potency of this compound can be influenced by the duration of the assay, with more pronounced effects observed in longer-term assays such as clonogenic assays compared to short-term cytotoxicity assays.[2]
Selectivity for Cancer Cells
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound has demonstrated a favorable selectivity profile. For instance, human cord blood and HEK293T embryonic kidney cell colony-forming units were found to be more resistant to this compound than cancer cells grown as colonies.[1]
In Vivo Antitumor Activity
Preclinical studies using xenograft models have provided strong evidence for the in vivo efficacy of this compound.
| Cancer Model | Dosing Regimen | Outcome | Reference |
| U251MG Glioblastoma Xenograft | 10 mg/kg/day (IV) for 5 days | Tumor growth inhibition (1.9% TGI as single agent) | [9] |
| U251MG Glioblastoma Xenograft (with 10 Gy IR) | 10 mg/kg/day (IV) for 5 days | Significant tumor growth inhibition and prevention of relapse | [9][10][11] |
| Various Human Tumor Xenografts | 15 mg/kg (IV) daily for 15 days | Tumor weight inhibition of ~50% in M14, PC3, HT29, and H460 models | [4] |
| CG5 Breast Cancer Xenograft | 15 mg/kg (IV) daily for 15 days | ~80% tumor weight inhibition | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Cell Seeding: Plate a low density of cells into multi-well plates or flasks.
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the cells for a period that allows for colony formation (typically 1-3 weeks), changing the medium as required.
-
Fixation and Staining: Fix the colonies with a solution such as methanol and stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
-
Cell Lysis: Prepare cell extracts using a lysis buffer that preserves telomerase activity.
-
Telomerase Extension: Incubate the cell extract with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats.
-
PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. An internal control is often included to check for PCR inhibition.
-
Product Detection: Separate the PCR products by gel electrophoresis. A characteristic ladder of bands with 6-base pair increments indicates telomerase activity.
-
Quantification: The intensity of the ladder can be quantified to measure the level of telomerase activity.
Experimental Workflow for G-Quadruplex Ligand Evaluation
The evaluation of a novel G-quadruplex ligand typically follows a structured workflow, from initial screening to in vivo testing.
dot
Caption: A typical experimental workflow for evaluating G-quadruplex ligands.
Conclusion
The available evidence strongly supports this compound as a selective anticancer agent with a well-defined mechanism of action centered on the stabilization of G-quadruplex DNA. Its ability to induce telomere dysfunction and a subsequent DNA damage response provides a clear rationale for its antitumor effects. Comparative data suggests that this compound is a potent G-quadruplex ligand with a promising therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate its potential in cancer therapy.
References
- 1. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. G-quadruplex ligand this compound radiosensitizes glioblastoma xenograft in vivo through a differential targeting of bulky differentiated- and stem-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An overview of clinical trials involving G-quadruplex ligands
A new class of targeted cancer therapies, G-quadruplex (G4) ligands, have emerged as a promising strategy, with several candidates advancing into clinical trials. These small molecules stabilize four-stranded DNA and RNA structures, known as G-quadruplexes, which are prevalent in the promoter regions of oncogenes and telomeres. This stabilization can interfere with crucial cellular processes like transcription and replication, leading to cancer cell death. This guide provides a comparative overview of four notable G-quadruplex ligands that have entered the clinical arena: CX-5461 (Pidnarulex), QN-302, CX-3543 (Quarfloxin), and APTO-253.
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the clinical data, mechanisms of action, and the experimental protocols used to evaluate these compounds.
Comparative Clinical Trial Data
The clinical development of G4 ligands has seen both progress and setbacks. The following tables summarize the available quantitative data from clinical trials of CX-5461, CX-3543, QN-302, and APTO-253.
Table 1: Efficacy Data from Clinical Trials
| Ligand | Trial Identifier | Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Key Biomarker Findings |
| CX-5461 | NCT02719977 | I | Advanced solid tumors with DNA-repair deficiencies | 14%[1][2] | - | - | Responses primarily in patients with defective homologous recombination (e.g., BRCA1/2, PALB2 mutations)[1][2] |
| CX-3543 | NCT00780663 | II | Low to intermediate grade neuroendocrine carcinoma | Data not formally published | Some patients experienced stable disease[3] | - | - |
| QN-302 | NCT06086522 | Ia | Advanced or metastatic solid tumors | - | Early indications of stable disease in pancreatic ductal adenocarcinoma (PDAC) patients[4] | - | Downregulation of S100P and genes in the Wnt/β-catenin and hedgehog pathways[2][4][5] |
| APTO-253 | - | Ib | Acute Myeloid Leukemia (AML) or Myelodysplastic Syndromes (MDS) | No clinical response observed[6] | - | - | - |
DCR (Disease Control Rate) includes complete response, partial response, and stable disease. Data for some trials are limited due to early termination or lack of formal publication of results.
Table 2: Safety and Dosing Information
| Ligand | Trial Identifier | Recommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (AEs) | Status |
| CX-5461 | NCT02719977 | 475 mg/m² on days 1, 8, and 15 of a 4-week cycle[7] | Phototoxicity[1][2] | Photosensitivity of the skin and eyes, mucositis, nausea, hand-foot syndrome[8] | Completed |
| CX-3543 | - | MTD: 360 mg/m² (daily for 5 days every 3 weeks)[3] | Infusion-related cough and headache[3] | Mild to moderate intensity, not specified in detail[3] | Terminated (lack of efficacy)[9] |
| QN-302 | NCT06086522 | Dose escalation ongoing | No DLTs or SAEs observed at the lowest dose[4] | Well-tolerated in the first cohort[4] | Recruiting |
| APTO-253 | - | - | - | - | Development Halted (manufacturing and solubility issues)[6] |
Mechanisms of Action and Signaling Pathways
The anti-cancer activity of these G4 ligands stems from their ability to stabilize G-quadruplex structures, leading to the disruption of various cellular processes. The specific targeted pathways, however, differ between the compounds.
CX-5461 (Pidnarulex)
CX-5461 is a potent G-quadruplex stabilizer that exhibits synthetic lethality in cancers with deficiencies in homologous recombination DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][10] Its mechanism involves the inhibition of ribosomal RNA (rRNA) synthesis by preventing the binding of the SL1 pre-initiation complex to ribosomal DNA (rDNA).[7] This leads to nucleolar stress and the activation of the p53 tumor suppressor pathway.[1] Furthermore, CX-5461 induces DNA damage and replication stress, activating the ATM/ATR signaling pathways, which ultimately results in cell cycle arrest and apoptosis.[1][11]
QN-302
QN-302 is a pan-G-quadruplex agent that demonstrates potent activity in pancreatic cancer models.[12] Transcriptome analyses have revealed that QN-302 downregulates a number of cancer-related genes that possess G-quadruplex forming sequences in their promoter regions.[2] These genes are involved in key signaling pathways such as mTOR, axon guidance, VEGF, and Wnt/β-catenin.[2] A notable target of QN-302 is the G-quadruplex in the promoter of the MDM2 gene, an important negative regulator of the p53 tumor suppressor.[13][14] By stabilizing the MDM2 G4, QN-302 inhibits MDM2 transcription, leading to an accumulation of p53 and subsequent apoptosis.[13][14]
CX-3543 (Quarfloxin)
CX-3543 was the first G-quadruplex ligand to enter clinical trials.[9] Its primary mechanism of action is the disruption of the interaction between the nucleolin protein and a G-quadruplex structure within ribosomal DNA (rDNA).[15][16] This interference with rRNA biogenesis selectively induces apoptosis in cancer cells, which are highly dependent on ribosome production to sustain their rapid growth.[15][16]
APTO-253
APTO-253 was developed as a c-Myc inhibitor. Its proposed mechanism involves the stabilization of the G-quadruplex structure in the promoter of the MYC oncogene, leading to the downregulation of its transcription. This, in turn, was expected to induce cell cycle arrest and apoptosis in cancer cells dependent on high levels of c-Myc.[8]
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of these G-quadruplex ligands.
FRET-Based G-Quadruplex Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.
-
Principle: A DNA oligonucleotide with a G-quadruplex forming sequence is labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its ends. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, resulting in low fluorescence. Upon heating, the structure unfolds, separating the donor and quencher, and leading to an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded.
-
Protocol Outline:
-
Prepare a solution of the dual-labeled G-quadruplex-forming oligonucleotide (e.g., from the c-Myc or telomeric region) in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Add the G-quadruplex ligand at various concentrations to the annealed oligonucleotide.
-
Measure the fluorescence intensity over a temperature range (e.g., 25°C to 95°C) using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence versus temperature. The change in Tm (ΔTm) in the presence of the ligand indicates the degree of stabilization.
-
Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq) for G-Quadruplexes
This technique is used to identify the genomic locations of G-quadruplexes and to assess whether a ligand can stabilize these structures in a cellular context.
-
Principle: Cells are treated with a G-quadruplex ligand and then cross-linked with formaldehyde to fix protein-DNA and structure-DNA interactions. The chromatin is then sheared, and an antibody that specifically recognizes G-quadruplex structures is used to immunoprecipitate the G4-containing chromatin fragments. The associated DNA is then purified and sequenced to map the G-quadruplex locations throughout the genome. An increase in the ChIP-seq signal at specific loci after ligand treatment suggests stabilization of the G-quadruplex structure.
-
Protocol Outline:
-
Treat cells with the G-quadruplex ligand or a vehicle control.
-
Cross-link the cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 base pairs.
-
Incubate the sheared chromatin with a G-quadruplex-specific antibody (e.g., BG4) overnight.
-
Add protein A/G magnetic beads to pull down the antibody-G4-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-linking.
-
Purify the DNA and prepare it for high-throughput sequencing.
-
Analyze the sequencing data to identify enriched genomic regions, which correspond to the locations of G-quadruplexes.
-
Western Blot for c-Myc Protein Expression
This method is used to quantify the amount of a specific protein, in this case, c-Myc, in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the target protein (c-Myc). A secondary antibody, which is conjugated to an enzyme, is then added to bind to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., light), which is proportional to the amount of the target protein.
-
Protocol Outline:
-
Treat cells (e.g., AML cell lines) with the G-quadruplex ligand (e.g., APTO-253) at various concentrations and for different time points.
-
Lyse the cells to extract the proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against c-Myc and a loading control protein (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative expression of c-Myc.
-
Conclusion
The clinical journey of G-quadruplex ligands highlights both the potential and the challenges of this therapeutic strategy. CX-5461 has shown promising activity in a specific patient population with DNA repair deficiencies, demonstrating the importance of biomarker-driven patient selection. The early data for QN-302 in pancreatic cancer is encouraging and warrants further investigation. The discontinuation of CX-3543 and APTO-253 underscores the hurdles in drug development, including issues with efficacy and manufacturability.
Future success in this field will likely depend on the development of more selective G4 ligands that can target specific G-quadruplexes with higher affinity, thereby minimizing off-target effects. Furthermore, a deeper understanding of the complex biology of G-quadruplexes and their roles in various cancers will be crucial for identifying the most responsive patient populations and designing effective combination therapies. The experimental approaches detailed here will continue to be instrumental in advancing the next generation of G-quadruplex-targeted cancer therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Quarfloxin in Patients With Low to Intermediate Grade Neuroendocrine Carcinoma [ctv.veeva.com]
- 3. Molecular Dynamics Study on the Binding of an Anticancer DNA G-Quadruplex Stabilizer, CX-5461, to Human Telomeric, c-KIT1, and c-Myc G-Quadruplexes and a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. news-medical.net [news-medical.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. A synthetic lethal approach to drug targeting of G-quadruplexes based on CX-5461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QN-302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. escholarship.org [escholarship.org]
- 12. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UCSF Neuroendocrine Carcinoma Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
The Efficacy of RHPS4 in Telomerase-Negative ALT Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-quadruplex ligand RHPS4 and its efficacy in cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway, a critical mechanism for telomere maintenance in 10-15% of human cancers. This document summarizes key experimental findings, presents quantitative data for comparison with other G-quadruplex ligands, details experimental protocols, and visualizes the underlying molecular pathways.
Overview of this compound in ALT-Positive Cancer Cells
This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) stabilizing ligand that has demonstrated significant anti-proliferative effects in a variety of cancer cell lines, including those that are telomerase-negative and rely on the ALT mechanism. Unlike telomerase inhibitors, which have no effect in ALT cells, this compound's mechanism of action is distinctly suited to targeting the unique characteristics of ALT, paradoxically by exacerbating the very recombination-based processes that these cells use to maintain their telomeres.
Studies have shown that this compound's efficacy in ALT-positive cells is comparable to that in telomerase-positive cells, indicating a broader mechanism of action beyond simple telomere maintenance inhibition.[1] The primary mode of action in ALT cells involves the induction of replicative stress and DNA damage specifically at the telomeres. This, in turn, fuels the ALT pathway, leading to an overactivation of telomeric recombination.[1] This is evidenced by a significant increase in the hallmarks of ALT activity, including the formation of ALT-associated Promyelocytic Leukaemia bodies (APBs), telomere sister chromatid exchanges (T-SCE), and the generation of extrachromosomal circular DNA known as c-circles.[1]
Comparative Efficacy of G-Quadruplex Ligands in ALT Cells
While direct comparative studies of various G-quadruplex ligands in ALT cells under identical experimental conditions are limited, this section compiles available data to offer a quantitative overview of their respective efficacies. It is important to note that variations in experimental setups (e.g., cell lines, treatment duration, assay methods) can influence the results, and therefore, direct comparisons should be made with caution.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other notable G-quadruplex ligands in ALT-positive cancer cell lines.
| Ligand | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay | Reference |
| This compound | U2OS | 1.4 | 120 | SRB | [1] |
| This compound | SAOS-2 | 1.6 | 120 | SRB | [1] |
| Pyridostatin | U2OS | ~2.5 | 72 | Luminescent Viability | [2] |
| BRACO-19 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Telomestatin | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data for BRACO-19 and Telomestatin in specific ALT cell lines with comparable assay conditions was not available in the reviewed literature. The provided data for Pyridostatin is from a separate study and should be compared with caution.
Induction of ALT Hallmarks
The efficacy of G-quadruplex ligands in ALT cells can also be assessed by their ability to induce specific markers of the ALT pathway. The table below quantifies the effect of this compound on these hallmarks.
| Hallmark | Cell Line | Fold Increase (vs. Control) | Treatment | Reference |
| Telomeric Doublets | U2OS | 2.0 | 1µM this compound | [1] |
| SAOS-2 | 1.5 | 1µM this compound | [1] | |
| APBs | U2OS | 1.3 | 1µM this compound | [1] |
| SAOS-2 | 1.3 | 1µM this compound | [1] | |
| T-SCE | U2OS | 7.3 | 1µM this compound | [1] |
| SAOS-2 | 6.5 | 1µM this compound | [1] | |
| c-circles | U2OS | 1.6 | 1µM this compound | [1] |
| SAOS-2 | 1.6 | 1µM this compound | [1] |
Signaling Pathway and Experimental Workflows
This compound-Induced DNA Damage Response in ALT Cells
This compound treatment in ALT cells triggers a DNA damage response pathway, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This pathway is initiated by the replicative stress caused by the stabilization of G-quadruplexes at the telomeres, leading to the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effects of this compound on ALT-positive cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: U2OS (human osteosarcoma, ALT-positive), SAOS-2 (human osteosarcoma, ALT-positive), and HOS (human osteosarcoma, telomerase-positive) cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or vehicle (DMSO) control. Treatment duration varies depending on the assay, typically ranging from 72 to 120 hours.
Sulforhodamine B (SRB) Assay for Cell Viability
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a range of this compound concentrations.
-
Incubate for the desired period (e.g., 120 hours).
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain by adding 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
C-circle Assay
This assay quantifies the amount of extrachromosomal single-stranded C-rich telomeric DNA.
-
DNA Extraction: Isolate genomic DNA from treated and control cells.
-
Rolling Circle Amplification (RCA):
-
In a PCR tube, mix genomic DNA (e.g., 30 ng) with Φ29 DNA polymerase buffer, dATP, dGTP, dTTP, and BSA.
-
Prepare a parallel reaction without Φ29 DNA polymerase as a negative control.
-
Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
-
Detection by Dot Blot:
-
Denature the RCA products by adding an equal volume of 2x denaturation solution (e.g., 0.8 M NaOH, 40 mM EDTA).
-
Spot the denatured products onto a positively charged nylon membrane.
-
Neutralize the membrane and UV-crosslink the DNA.
-
Hybridize the membrane with a radiolabeled (or digoxigenin-labeled) (TTAGGG)n probe.
-
Wash the membrane and detect the signal using autoradiography or a chemiluminescence detection system.
-
Quantify the dot intensity using image analysis software.
-
Immunofluorescence for ALT-associated PML Bodies (APBs)
-
Grow cells on glass coverslips.
-
Treat with this compound as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with primary antibodies against PML (promyelocytic leukemia protein) and a telomeric protein (e.g., TRF1 or TRF2) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Quantify the colocalization of PML and telomere signals to identify APBs.
Telomere Sister Chromatid Exchange (T-SCE) Analysis
This technique, often performed using Chromosome Orientation-FISH (CO-FISH), detects recombination events between sister telomeres.
-
Incorporate BrdU and BrdC into the cells for one cell cycle.
-
Arrest the cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvest the cells and prepare metaphase spreads on microscope slides.
-
Treat the slides with Hoechst 33258 and expose them to UV light to nick the BrdU/BrdC-substituted DNA strand.
-
Digest the nicked strand with an exonuclease.
-
Perform fluorescence in situ hybridization (FISH) with telomere-specific probes for the G-rich and C-rich strands, each labeled with a different fluorophore.
-
Analyze the metaphase spreads under a fluorescence microscope. T-SCE events are identified by the exchange of fluorescent signals between sister chromatids at the telomeres.
-
Quantify the number of T-SCE events per chromosome.
Conclusion
This compound demonstrates significant efficacy in telomerase-negative ALT cancer cells by inducing telomeric DNA damage and replicative stress, which paradoxically fuels the ALT pathway. While its anti-proliferative effects are comparable to those in telomerase-positive cells, the mechanism of action in ALT cells is unique and offers a promising avenue for targeted therapy. Further research involving direct, side-by-side comparisons with other G-quadruplex ligands under standardized conditions is warranted to definitively establish its relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and validate the efficacy of this compound and other G4-targeting compounds in the context of ALT-positive cancers.
References
A Comparative Guide to G-Quadruplex Ligands: RHPS4, Telomestatin, and BRACO-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G-quadruplex ligand RHPS4 with two prominent alternatives, Telomestatin and BRACO-19. The information presented herein is collated from multiple studies to offer a comprehensive overview of their mechanism of action, supported by experimental data.
Mechanism of Action: A Shared Target, Nuanced Effects
This compound, Telomestatin, and BRACO-19 are small molecules that exert their primary anti-cancer effects by binding to and stabilizing G-quadruplex (G4) structures. These four-stranded DNA structures, formed in guanine-rich sequences, are particularly prevalent in telomeres and gene promoter regions. By stabilizing telomeric G4s, these ligands inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in the vast majority of cancer cells. This leads to telomere shortening, DNA damage responses, and ultimately, cell cycle arrest, senescence, or apoptosis.[1][2][3][4]
While sharing this fundamental mechanism, the specific downstream effects and potency of each ligand can vary. This compound, a pentacyclic acridine, has been shown to induce a potent DNA damage response at telomeres, characterized by the formation of γ-H2AX, RAD17, and 53BP1 foci.[5][6] This response is associated with the delocalization of the shelterin protein POT1 from telomeres.[5][6] Similarly, BRACO-19, a trisubstituted acridine, triggers a robust DNA damage response at telomeres, leading to the displacement of both TRF2 and POT1, key components of the shelterin complex that protects chromosome ends.[1][7][8] Telomestatin, a natural macrocycle isolated from Streptomyces anulatus, also disrupts the shelterin complex by displacing TRF2 and POT1, leading to telomere uncapping and subsequent cellular senescence.[9][4]
Quantitative Performance Comparison
The following table summarizes the inhibitory concentrations (IC50) for telomerase activity and cell growth for this compound, Telomestatin, and BRACO-19 across various cancer cell lines. It is important to note that experimental conditions, such as assay type and incubation time, can significantly influence these values.
| Ligand | Assay Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | TRAP Assay | - | 0.33 | [10][11] |
| Growth Inhibition (SRB Assay, 4-day) | Mean of 60 cell lines | 7.02 | [12] | |
| Growth Inhibition (SRB Assay) | MCF-7 (short telomeres) | 0.2 | [13] | |
| Growth Inhibition (SRB Assay) | MCF-7 (long telomeres) | 2 | [13] | |
| Growth Inhibition (72-hour) | U87, PFSK-1, DAOY, Res196 | 1.1 - 2.7 | [14] | |
| Growth Inhibition (72-hour) | C6, GB-1 | 26 - 32 | [14] | |
| Telomestatin | TRAP-LIG Assay | - | Potent inhibitor | [12] |
| Growth Inhibition | Leukemia cell lines | Potent inhibitor | [9] | |
| BRACO-19 | TRAP-LIG Assay | - | 6.3 | [12] |
| Growth Inhibition (72-hour) | U87, U251, SHG-44 | 1.45 - 2.5 | [1] | |
| Growth Inhibition (72-hour) | C6 | 27.8 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these G-quadruplex ligands and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of G-quadruplex ligands.
Caption: Experimental workflow for ligand evaluation.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is used to measure telomerase activity.
Materials:
-
CHAPS or NP-40 lysis buffer
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX reverse primer
-
dNTPs
-
Taq polymerase
-
TRAP reaction buffer
-
PCR tubes
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
SYBR Green or other DNA stain
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer to prepare a cell extract containing telomerase.
-
Telomerase Extension: In a PCR tube, mix the cell extract with the TRAP reaction buffer, dNTPs, and the TS primer. Incubate at room temperature (e.g., 25-30°C) for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Add the ACX reverse primer and Taq polymerase to the reaction mixture. Perform PCR amplification for 30-35 cycles.
-
Detection: Analyze the PCR products by PAGE. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity. The intensity of the ladder reflects the level of telomerase activity.[15][16][17][18][19]
Note: To avoid false positives due to ligand interference with Taq polymerase, a modified TRAP-LIG assay can be used, which includes a step to remove the ligand before PCR amplification.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay is used to detect senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer (pH 6.0).
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and treat them with the G-quadruplex ligand for the desired duration.
-
Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and incubate them with the SA-β-gal staining solution at 37°C (in a non-CO2 incubator) for several hours to overnight, protected from light.
-
Visualization: Wash the cells with PBS and observe them under a light microscope. Senescent cells will stain blue due to the β-galactosidase activity at pH 6.0.[20][21][22][23][24]
Conclusion
This compound, Telomestatin, and BRACO-19 represent a promising class of anti-cancer agents that target telomere maintenance through the stabilization of G-quadruplex structures. While their core mechanism of telomerase inhibition is similar, their efficacy can be cell-type dependent, and they induce distinct patterns of DNA damage response and effects on the shelterin complex. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to compare these ligands and design further investigations into their therapeutic potential. The continued study of these and other G-quadruplex ligands is crucial for the development of novel and effective cancer therapies.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of the G-quadruplex ligand this compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shelterin complex gene: Prognosis and therapeutic vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the telomere and shelterin complex for cancer therapy: current views and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. doi.org [doi.org]
- 14. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. telomer.com.tr [telomer.com.tr]
- 18. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. buckinstitute.org [buckinstitute.org]
- 21. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. telomer.com.tr [telomer.com.tr]
A comparative study of RHPS4 and its derivative compounds
A Comparative Analysis of RHPS4 and Its Derivative, Compound 8, as G-Quadruplex Stabilizing Agents
In the landscape of anticancer drug development, G-quadruplexes (G4s), specialized secondary structures in guanine-rich DNA sequences, have emerged as promising therapeutic targets. These structures are particularly prevalent in telomeres and oncogene promoter regions, making them critical for cancer cell survival and proliferation. This compound (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent pentacyclic acridine, is a well-established G-quadruplex ligand that exhibits significant antitumor activity by stabilizing these structures, leading to telomere dysfunction and telomerase inhibition.[1][2][3] However, its clinical potential has been hampered by off-target cardiovascular toxicity.[1] This has spurred the development of derivative compounds with improved safety profiles and maintained or enhanced efficacy. This guide provides a comparative study of this compound and a promising derivative, designated as Compound 8, focusing on their performance based on experimental data.
Mechanism of Action: Targeting Telomeres
Both this compound and its derivative, Compound 8, exert their anticancer effects primarily by binding to and stabilizing G-quadruplex structures within the telomeres of cancer cells.[1] This stabilization interferes with the normal functioning of telomerase, an enzyme crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells.[2] The binding of these ligands to the G-quadruplex leads to a state of "telomere uncapping," where the protective function of the telomere is lost.[1][3] This triggers a DNA damage response at the telomeres, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][4]
Comparative Performance Data
The following table summarizes the key quantitative data comparing the performance of this compound (Compound 1) and its derivative, Compound 8.
| Parameter | This compound (Compound 1) | Compound 8 | Reference |
| G-Quadruplex Binding Affinity | |||
| Relative Affinity (SPR) vs. Duplex DNA | High | High | [1] |
| Telomerase Inhibition | |||
| IC50 (TRAP Assay) | 0.33 µM | Not explicitly stated, but maintains good G4-binding | [5] |
| Cytotoxicity (GI50) | |||
| HT-29 (Colon Cancer) | Low µM range | Low µM range (more efficient than this compound) | [1] |
| WI-38 (Normal Lung Fibroblasts) | High µM range | High µM range | [1] |
| Off-Target Effects | |||
| hERG Tail Current Inhibition | Significant | Reduced | [1] |
| β2 Adrenergic Receptor Interaction | Significant | Reduced | [1] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for G-Quadruplex Binding Affinity
The relative binding affinity of the compounds to G-quadruplex and duplex DNA structures was measured using Surface Plasmon Resonance (SPR).[1] This technique monitors the change in the refractive index that occurs when a drug binds to a DNA sequence immobilized on a sensor chip.
-
Immobilization : The human telomeric G-quadruplex sequence 5'-d[AGGG(TTAGGG)3]-3' and a hairpin duplex DNA sequence were immobilized on separate channels of a sensor chip.
-
Binding : A solution containing the compound (this compound or a derivative) at various concentrations is passed over the sensor chip.
-
Detection : The binding of the compound to the immobilized DNA is detected as a change in the refractive index, measured in Resonance Units (RU).
-
Analysis : The binding affinity is determined by analyzing the sensorgrams obtained at different compound concentrations.
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition
The TRAP assay is a widely used method to measure telomerase activity and its inhibition by small molecules.[2][6]
-
Telomerase Elongation : A cell extract containing telomerase is incubated with a synthetic DNA primer (TS primer). Telomerase adds telomeric repeats (TTAGGG) to the 3' end of the primer.
-
PCR Amplification : The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection : The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity.
-
Inhibition Assay : To determine the inhibitory effect of a compound, it is pre-incubated with the cell extract before the addition of the TS primer. The reduction in the intensity of the band ladder compared to a control without the inhibitor indicates the level of telomerase inhibition. A modified protocol, TRAP-LIG, can be used to remove the ligand before the PCR step to avoid interference.[7]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[8][9]
-
Cell Seeding : Cells (e.g., HT-29 cancer cells or WI-38 normal cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (this compound or a derivative) and incubated for a specified period (e.g., 96 hours).
-
MTT Addition : After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The GI50 (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion
The development of this compound derivatives has led to the identification of promising new G-quadruplex stabilizing agents with improved therapeutic potential. Compound 8, in particular, stands out due to its reduced off-target effects on cardiovascular markers while maintaining potent anticancer activity, even showing enhanced efficacy in certain cancer cell lines compared to the parent compound, this compound.[1] These findings underscore the viability of targeting G-quadruplexes in cancer therapy and highlight the importance of medicinal chemistry efforts to optimize lead compounds for better safety and efficacy. Further preclinical and clinical investigations of Compound 8 are warranted to fully assess its potential as a novel anticancer therapeutic.
References
- 1. Identification of novel this compound-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP-LIG, a modified telomere repeat amplification protocol assay to quantitate telomerase inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of RHPS4: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of RHPS4, a potent telomerase inhibitor and G-quadruplex ligand.
This compound, a compound that induces DNA damage, requires careful management as hazardous chemical waste. Its properties as a DNA intercalating agent necessitate that it is not disposed of through conventional means such as drains or regular trash. Adherence to established laboratory hazardous waste protocols is crucial.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the handling and storage of this compound.
| Property | Value | Source |
| Storage Temperature (Solid) | -20°C | --INVALID-LINK-- |
| Storage Temperature (in Solvent) | -80°C (6 months); -20°C (1 month) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Experimental Protocol: Proper Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound in solid form, as a solution, and for contaminated laboratory materials.
1. Waste Identification and Classification:
-
Due to its mechanism of action as a DNA damage inducer, all forms of this compound waste (solid, liquid, and contaminated materials) must be classified as hazardous chemical waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
3. Disposal of Solid this compound Waste:
-
Collect any solid this compound powder or residue in a clearly labeled, sealed container.
-
The container should be designated for "Hazardous Chemical Waste" and should specifically list "this compound" as a component.
4. Disposal of Liquid this compound Waste (e.g., DMSO solutions):
-
Do not pour liquid this compound waste down the sink.
-
Collect all liquid waste containing this compound in a leak-proof, screw-cap container that is compatible with the solvent used (e.g., a designated container for halogenated or non-halogenated solvent waste, as appropriate).[1]
-
Label the container clearly as "Hazardous Chemical Waste" and list all constituents, including the solvent and this compound.
5. Disposal of Contaminated Labware and Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be considered contaminated.[2][3]
-
Solid contaminated materials should be collected in a designated, clearly labeled hazardous waste bag or container.[2][3]
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be managed according to your institution's guidelines for empty chemical containers.[4]
6. Storage and Collection:
-
Store all this compound hazardous waste containers in a designated satellite accumulation area within the laboratory.[5][6][7]
-
Ensure containers are kept closed except when adding waste.[1][4][5]
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. safety.caltech.edu [safety.caltech.edu]
- 3. ehs.psu.edu [ehs.psu.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling RHPS4
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent telomerase inhibitor and G-quadruplex ligand. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity.
Hazard Identification and Safety Precautions
This compound is a potent telomerase inhibitor that functions by inducing DNA damage, specifically at telomeres.[1][2][3] As a G-quadruplex ligand, it stabilizes these secondary DNA structures, which can inhibit telomerase activity.[2][4] Due to its mechanism of action, it should be handled as a hazardous compound with potential mutagenic properties.
General Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols during handling.[5]
-
Ensure adequate ventilation and have a safety shower and eye wash station readily accessible.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound in any form (solid or in solution). The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splash, consider using Silver Shield gloves underneath nitrile gloves.[6] | Provides protection against incidental chemical contact. Double-gloving offers an additional barrier and allows for quick removal of a contaminated outer layer. |
| Eye and Face Protection | Chemical safety goggles are required. When there is a splash hazard (e.g., preparing stock solutions), a face shield must be worn in addition to safety goggles.[6] | Protects eyes and face from splashes of the chemical, which can cause serious damage. |
| Body Protection | A long-sleeved, impermeable lab coat that closes in the back is required. Cuffs should be tucked into gloves.[7][8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary. Consult with your institution's environmental health and safety department for specific guidance.[8] | Protects against the inhalation of fine powder, which can be harmful. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[6] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
3.1. Receiving and Storage
-
Receiving : Upon receipt, inspect the container for any damage or leaks. Wear chemotherapy-rated gloves when unpacking.[7]
-
Storage : this compound is a solid.[2] Store the container tightly sealed in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.[5] Recommended storage temperatures for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1]
3.2. Preparation of Stock Solutions
-
All manipulations involving the solid compound should be performed in a chemical fume hood to prevent inhalation.
-
Use appropriate PPE as outlined in the table above.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Slowly add the desired volume of DMSO to the powder to avoid splashing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
3.3. In-Use Procedures
-
When working with this compound solutions, always wear the minimum required PPE (lab coat, safety goggles, and double nitrile gloves).
-
Conduct all experiments in a manner that minimizes the creation of aerosols.
-
Clearly label all solutions containing this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, kimwipes, pipette tips, and empty vials. Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all aqueous and organic waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your environmental health and safety department for pickup and disposal procedures.[10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| Telomerase Inhibition IC₅₀ | 0.33 µM | TRAP Assay | [1][2] |
| Cell Growth Inhibition GI₅₀ | Mean of 13.18 µM | NCI-60 Panel | [2] |
| In Vitro Senescence | 0.5 - 1 µM (15 days) | MCF-7 cells | [1] |
| In Vivo Dosage | 5 mg/kg (oral, twice a week) | UXF1138L xenografts in mice | [11] |
| In Vivo Dosage | 15 mg/kg (IV, daily for 15 days) | Various tumor xenografts in mice | [1] |
Experimental Protocol Example: In Vitro Cell Viability Assay
This protocol is an example of how to assess the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment :
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0 µM, 0.2 µM, 0.5 µM, 1 µM).[1]
-
-
Incubation : Incubate the cells for a specified period (e.g., 7 days).[1]
-
Viability Assessment :
-
After the incubation period, assess cell viability using a standard method such as the Sulforhodamine B (SRB) or MTT assay.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results and determine the GI₅₀ value.
-
Visualizations
Mechanism of Action of this compound
This compound exerts its antitumor effect by targeting the telomeres at the ends of chromosomes. The G-rich overhang of telomeric DNA can fold into a G-quadruplex structure. This compound binds to and stabilizes this structure, which inhibits the binding and function of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[2][11] This stabilization also displaces the protective protein POT1, leading to telomere uncapping and the initiation of a DNA damage response, which can result in cell cycle arrest and apoptosis.[3][12]
Caption: Mechanism of this compound-induced telomere dysfunction.
Experimental Workflow for PPE and Handling
The following diagram outlines the logical flow of operations when working with this compound, emphasizing safety checkpoints.
Caption: Safe handling workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. JCI - Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect [jci.org]
- 4. This compound | Telomerase inhibitor | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. publications.ashp.org [publications.ashp.org]
- 8. m.youtube.com [m.youtube.com]
- 9. selleckchem.com [selleckchem.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. Telomere uncapping by the G-quadruplex ligand this compound inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telomere damage induced by the G-quadruplex ligand this compound has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
